Parp-2-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H22ClN3O2 |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(diethylamino)propanamide |
InChI |
InChI=1S/C20H22ClN3O2/c1-3-24(4-2)12-11-19(25)22-16-8-5-14(6-9-16)20-23-17-13-15(21)7-10-18(17)26-20/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,25) |
InChI Key |
SWRCSUDDSSRBLV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Parp-2-IN-2: A Deep Dive into its Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action for Parp-2-IN-2, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PARP-2 in oncology.
Core Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of PARP-2, a key enzyme in the DNA damage response (DDR) pathway. By binding to the catalytic domain of PARP-2, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair machinery to sites of single-strand breaks (SSBs). The inability to repair these SSBs leads to the accumulation of DNA damage. When a replication fork encounters an unrepaired SSB, it can collapse, resulting in the formation of a more cytotoxic double-strand break (DSB). In cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs is catastrophic, leading to cell cycle arrest and ultimately, apoptosis. This mechanism is a prime example of synthetic lethality, where the inhibition of PARP-2 is selectively toxic to cancer cells with specific DNA repair deficiencies.
Quantitative Analysis of In Vitro Efficacy
The potency and cytotoxic effects of this compound have been quantified in various breast cancer cell lines. The following tables summarize the key in vitro data.
| Parameter | Value | Cell Line | Assay |
| PARP-2 Inhibition IC50 | 57 nM | - | Biochemical Assay |
| Cell Line | IC50 (µM) | Assay |
| MCF-7 | 16.70 | Cell Cytotoxicity Assay |
| MDA-MB-231 | 11.32 | Cell Cytotoxicity Assay |
Signaling Pathway
The inhibition of PARP-2 by this compound initiates a cascade of events within the DNA damage response pathway, ultimately leading to programmed cell death in susceptible cancer cells.
Caption: this compound inhibits PARP-2, disrupting SSB repair and leading to DSBs, cell cycle arrest, and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with increasing concentrations of this compound (0-100 µM) and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide)
-
Cell Treatment: Treat MCF-7 cells with this compound at its IC50 concentration (16.7 µM) for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat MCF-7 cells with this compound at its IC50 concentration (16.7 µM) for 24 hours.
-
Cell Harvesting: Harvest cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis).
-
Data Analysis: Determine the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot for PARP Cleavage and Caspase-3 Activation
-
Protein Extraction: Treat MCF-7 cells with this compound (16.7 µM) for 24 hours. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved PARP, and cleaved caspase-3. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of cleaved PARP and cleaved caspase-3.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the in vitro efficacy of this compound.
Caption: Workflow for in vitro characterization of this compound's anti-cancer effects.
The Discovery and Synthesis of Selective PARP-2 Inhibitors: A Technical Overview
Disclaimer: Information regarding a specific molecule designated "Parp-2-IN-2" is not publicly available in the reviewed scientific literature. This guide therefore provides a comprehensive overview of the discovery and synthesis of a representative and potent selective PARP-2 inhibitor, drawing from the principles and methodologies established in the field of PARP inhibitor development.
Introduction: The Rationale for Targeting PARP-2
Poly(ADP-ribose) polymerase (PARP) enzymes are critical players in a variety of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] The PARP family consists of 17 members, with PARP-1 and PARP-2 being the most extensively studied and the only members known to have their catalytic activity stimulated by DNA strand breaks.[1][2] While PARP-1 is responsible for the majority of cellular poly(ADP-ribosyl)ation (PARylation) activity, PARP-2 contributes 5-15% of the total cellular PARP activity and has distinct, non-redundant functions.[1]
The development of PARP inhibitors has emerged as a successful therapeutic strategy in oncology, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations.[3] Most clinically approved PARP inhibitors target both PARP-1 and PARP-2.[4] However, the distinct biological roles of PARP-2 are uncovering new therapeutic opportunities, driving the pursuit of isoform-selective inhibitors.[5] Selective PARP-2 inhibition may offer a more targeted therapeutic approach with a potentially improved side-effect profile.[6] For instance, emerging evidence suggests a specific role for PARP-2 in regulating androgen receptor signaling in prostate cancer, highlighting a therapeutic avenue independent of DNA repair deficiency.[6]
This technical guide details the discovery, synthesis, and biological evaluation of a selective PARP-2 inhibitor, providing researchers, scientists, and drug development professionals with a comprehensive resource on the core aspects of this endeavor.
The Discovery of Selective PARP-2 Inhibitors
The journey to discover selective PARP-2 inhibitors involves a multi-step process that begins with identifying a chemical scaffold and iteratively optimizing it for potency and selectivity.
High-Throughput Screening and Lead Identification
The initial phase often involves high-throughput screening (HTS) of large compound libraries to identify "hits" that inhibit PARP-2 activity. These hits provide a starting point for medicinal chemistry efforts. A common strategy is to identify compounds that mimic the nicotinamide (B372718) portion of the NAD+ substrate, which is essential for the PARP catalytic activity.
Structure-Activity Relationship (SAR) Studies
Once initial hits are identified, medicinal chemists synthesize a series of analogs to establish a structure-activity relationship (SAR). This process systematically modifies different parts of the chemical scaffold to understand how these changes affect inhibitory activity against PARP-2 and selectivity over PARP-1. For example, the exploration of isoquinolinone derivatives has led to the identification of highly selective PARP-2 inhibitors.[7] It was discovered that substitutions at the 5-position of the isoquinolinone core could significantly enhance PARP-2 selectivity.[7]
A Case Study: Isoquinolinone-Based Inhibitors
Research into isoquinolinone derivatives identified 5-benzoyloxyisoquinolin-1(2H)-one as a highly selective PARP-2 inhibitor, boasting a selectivity index greater than 60-fold over PARP-1.[7] This discovery underscored the potential of this chemical class for achieving PARP-2 selectivity.
A logical workflow for the discovery and optimization of such inhibitors is depicted below.
Caption: A generalized workflow for the discovery and optimization of selective PARP-2 inhibitors.
Synthesis of a Selective PARP-2 Inhibitor
The chemical synthesis of selective PARP-2 inhibitors is a critical aspect of their development. The following provides a representative synthetic route for a potent isoquinolinone-based PARP-2 inhibitor. The synthesis of 5-substituted isoquinolin-1(2H)-ones often starts from readily available precursors and involves key chemical transformations.
A representative synthetic scheme for a 5-substituted isoquinolin-1(2H)-one derivative is outlined below:
-
Step 1: Starting Material Preparation: The synthesis may commence with a substituted homophthalic acid derivative.
-
Step 2: Cyclization Reaction: Condensation with an appropriate amine source leads to the formation of the isoquinolinone core.
-
Step 3: Functional Group Interconversion: Modification of substituents on the isoquinolinone ring, such as the introduction of a benzoyloxy group at the 5-position, is performed to enhance selectivity.
A detailed, step-by-step protocol would be specific to the exact molecule being synthesized and would require access to the primary research publication.
Quantitative Data and Biological Activity
The biological activity of a PARP-2 inhibitor is quantified through various in vitro assays. The key metrics are the half-maximal inhibitory concentration (IC50) for PARP-1 and PARP-2, which are used to determine the inhibitor's potency and selectivity.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/PARP-2) |
| Parp-2-IN-1 | - | 11.5 | - |
| 5-benzoyloxyisoquinolin-1(2H)-one | >1000 | 16 | >60 |
| Olaparib (for comparison) | 1.9 | 1.5 | 1.27 |
| Veliparib (for comparison) | 5.2 | 2.9 | 1.8 |
Data for Parp-2-IN-1 from MedchemExpress. Data for 5-benzoyloxyisoquinolin-1(2H)-one from a study on isoquinolinone derivatives.[7] Olaparib and Veliparib data are representative values from the literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments in the evaluation of PARP-2 inhibitors.
PARP Inhibition Assay (Enzymatic Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1 and PARP-2.
-
Reagents and Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes.
-
Histone H1 (as a substrate).
-
Biotinylated NAD+.
-
Activated DNA (e.g., nicked DNA).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Streptavidin-coated plates.
-
Anti-poly(ADP-ribose) antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Coat a 96-well plate with Histone H1.
-
Add the PARP enzyme (either PARP-1 or PARP-2), activated DNA, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate to allow for the PARylation reaction to occur.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP to detect the incorporated biotinylated ADP-ribose units.
-
Add a chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
-
Cellular PARP Inhibition Assay (Western Blot)
This assay assesses the ability of an inhibitor to block PARP activity within a cellular context.
-
Reagents and Materials:
-
Cancer cell line (e.g., HeLa).
-
DNA damaging agent (e.g., hydrogen peroxide).
-
Test inhibitor.
-
Lysis buffer.
-
Primary antibody against PAR.
-
Secondary antibody.
-
Western blotting equipment and reagents.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with the test inhibitor for a specified time.
-
Induce DNA damage by treating the cells with a DNA damaging agent.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-PAR primary antibody.
-
Detect the signal using a secondary antibody and a chemiluminescence detection system.
-
Analyze the band intensities to determine the extent of PARP inhibition.
-
Signaling Pathways and Mechanism of Action
PARP-2 is involved in several critical signaling pathways, primarily related to DNA repair. Its inhibition impacts these pathways, leading to the desired therapeutic effects.
Role in Base Excision Repair (BER)
PARP-2, along with PARP-1, is a key player in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[1] Upon DNA damage, PARP-2 is recruited to the site of the break, where it becomes catalytically activated.[5] It then synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, including histones.[5] This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the damage site to effect repair.[1]
Caption: The role of PARP-2 in the Base Excision Repair (BER) pathway and its inhibition.
PARP Trapping
A key mechanism of action for many PARP inhibitors is "PARP trapping."[4] In addition to inhibiting the catalytic activity, these inhibitors can trap PARP enzymes on the DNA at the site of damage.[4] These trapped PARP-DNA complexes are highly cytotoxic, as they can interfere with DNA replication and transcription, leading to the formation of double-strand breaks. In cells with deficient homologous recombination repair (e.g., BRCA-mutant cancers), these double-strand breaks cannot be efficiently repaired, leading to cell death. While much of the research on PARP trapping has focused on PARP-1, it is a relevant mechanism for dual PARP-1/2 inhibitors and is an important consideration in the development of selective PARP-2 inhibitors.
Conclusion
The development of selective PARP-2 inhibitors represents a promising frontier in targeted cancer therapy. By focusing on the unique biological roles of PARP-2, these inhibitors have the potential to offer novel therapeutic strategies for a range of cancers, potentially with improved safety profiles compared to pan-PARP inhibitors. The journey from initial discovery through to a viable drug candidate is a complex process requiring a deep understanding of medicinal chemistry, cell biology, and pharmacology. This guide has provided a technical overview of the core principles and methodologies involved in the discovery and synthesis of selective PARP-2 inhibitors, offering a valuable resource for professionals in the field of drug development. Further research into the specific functions of PARP-2 will undoubtedly continue to fuel the development of the next generation of targeted cancer therapies.
References
- 1. Poly(ADP-ribose) polymerase-2: emerging transcriptional roles of a DNA-repair protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP-2 Selective Inhibitor Development - Alfa Cytology [alfa-parp.com]
- 7. On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Parp-2-IN-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Parp-2-IN-2, a potent inhibitor of Poly(ADP-ribose) polymerase 2 (PARP2). This document is intended to serve as a valuable resource for researchers and professionals involved in cancer research and drug development.
Chemical Structure and Properties
This compound, also identified as compound 27 in the primary literature, is a novel benzoxazole (B165842) derivative with significant inhibitory activity against the PARP2 enzyme.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(2-(diethylamino)ethyl)-N-(3-(2-oxo-2H-benzo[d]oxazol-3-yl)propyl)propanamide |
| CAS Number | 2915651-00-0 |
| Canonical SMILES | CCN(CC)CCNC(=O)CCC(=O)NCCCn1c2ccccc2oc1=O |
| InChI Key | YZJCOJFVGZJPIY-UHFFFAOYSA-N |
| Molecular Formula | C21H30N4O4 |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 402.49 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 13 |
| Topological Polar Surface Area | 87.8 Ų |
Pharmacological Properties
This compound has been demonstrated to be a potent inhibitor of the PARP2 enzyme and exhibits cytotoxic effects against breast cancer cell lines.
Table 3: In Vitro Activity
| Target/Cell Line | IC50 (µM) | Reference |
| PARP2 | 0.057 | [1] |
| MDA-MB-231 (Breast Cancer) | 11.32 | [1] |
| MCF-7 (Breast Cancer) | 16.70 | [1] |
Signaling Pathway and Mechanism of Action
PARP2 is a key enzyme in the base excision repair (BER) pathway, a crucial mechanism for repairing single-strand DNA breaks. Inhibition of PARP2 by this compound disrupts this repair process, leading to the accumulation of DNA damage and subsequently, cell death, particularly in cancer cells with existing DNA repair deficiencies.
Caption: Inhibition of PARP2 by this compound disrupts the DNA repair pathway, leading to cancer cell death.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the activity of this compound, as described by El-Ghobashy NM, et al. (2022).[1]
Synthesis of this compound (Compound 27)
The synthesis of this compound involves a multi-step process. A key step is the reaction of 3-(3-chloropropyl)-2,3-dihydro-1,3-benzoxazol-2-one with N,N-diethylethane-1,2-diamine. The detailed synthetic scheme and procedures can be found in the supplementary information of the primary publication.[1]
In Vitro PARP2 Inhibition Assay
The inhibitory activity of this compound against the PARP2 enzyme was determined using a commercially available PARP2 assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Materials: Recombinant human PARP2 enzyme, activated DNA, biotinylated NAD+, histone-coated plates, streptavidin-HRP, and a chemiluminescent substrate.
-
Procedure:
-
The inhibitor (this compound) at various concentrations is pre-incubated with the PARP2 enzyme.
-
The PARylation reaction is initiated by adding the biotinylated NAD+ and activated DNA.
-
After incubation, the plate is washed, and streptavidin-HRP is added to bind to the biotinylated histones.
-
A chemiluminescent substrate is added, and the luminescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound on MDA-MB-231 and MCF-7 breast cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Materials: MDA-MB-231 and MCF-7 cells, DMEM media, fetal bovine serum, MTT reagent, and DMSO.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
The MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and IC50 values are determined.
-
Cell Cycle Analysis
The effect of this compound on the cell cycle distribution of MCF-7 cells was analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.[1]
-
Materials: MCF-7 cells, this compound, trypsin, ethanol, RNase A, and propidium iodide.
-
Procedure:
-
MCF-7 cells are treated with this compound at its IC50 concentration for 24 hours.
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Fixed cells are washed and stained with a solution containing propidium iodide and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
-
Apoptosis Detection Assay
Apoptosis induction by this compound in MCF-7 cells was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry.[1]
-
Materials: MCF-7 cells, this compound, Annexin V-FITC/PI apoptosis detection kit, and binding buffer.
-
Procedure:
-
MCF-7 cells are treated with this compound at its IC50 concentration for 24 hours.
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Experimental Workflow
The following diagram illustrates the general workflow for the biological evaluation of this compound.
Caption: Workflow for the synthesis and biological evaluation of this compound.
References
Parp-2-IN-2: A Technical Guide to its Role in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp-2-IN-2, also identified as compound 27 in the primary literature, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2). PARP-2 is a key enzyme in the cellular DNA damage response (DDR), playing a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP-2 represents a promising therapeutic strategy in oncology, particularly in cancers with deficiencies in other DNA repair pathways. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on the DNA damage response, supported by experimental data and detailed methodologies.
Core Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of the PARP-2 enzyme. In response to DNA damage, PARP-2 binds to SSBs and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, using NAD+ as a substrate.[1] These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage. By inhibiting this process, this compound prevents the recruitment of the necessary repair machinery, leading to an accumulation of unrepaired SSBs. These unrepaired SSBs can then be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately triggering cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro studies.
Table 1: In Vitro Inhibitory and Cytotoxic Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| PARP-2 IC50 | 0.057 µM | Enzyme Assay | |
| MDA-MB-231 IC50 | 11.32 µM | Breast Cancer | |
| MCF-7 IC50 | 16.70 µM | Breast Cancer |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % of Cells in G1/S Phase | % of Cells in Pre-G1 (Apoptosis) | Reference |
| Control | Not specified | 1.85% | |
| This compound (16.70 µM) | G1/S Arrest | 25.91% |
Signaling Pathways and Experimental Workflows
PARP-2 Signaling in Base Excision Repair
The following diagram illustrates the central role of PARP-2 in the base excision repair (BER) pathway and the mechanism of action for this compound.
Caption: PARP-2 role in BER and inhibition by this compound.
Experimental Workflow for Evaluating this compound
The following diagram outlines the typical experimental workflow used to characterize the activity of this compound.
References
Unveiling the Target: A Technical Guide to PARP-2-IN-2 Validation Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the necessary studies to validate Poly(ADP-ribose) polymerase 2 (PARP-2) as the specific target of the inhibitor Parp-2-IN-2. This document details the core experimental methodologies, presents a framework for quantitative data analysis, and visualizes key biological pathways and experimental workflows. While specific data for a compound designated "this compound" is not publicly available, this guide utilizes data from a known selective PARP-2 inhibitor, PARP-2-IN-1, and established methodologies for other PARP inhibitors to provide a robust template for target validation.
Core Concepts in PARP-2 Inhibition
PARP-2 is a key enzyme in the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Upon detecting a DNA break, PARP-2, along with its more abundant paralog PARP-1, catalyzes the synthesis of long branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[3][4] This PARylation event serves as a scaffold to recruit other DNA repair factors.[5] Inhibition of PARP-2's catalytic activity can lead to the accumulation of unrepaired SSBs, which can then be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality, particularly effective in cancer cells with pre-existing defects in homologous recombination (HR) repair.[2]
Quantitative Analysis of Inhibitor Potency and Selectivity
A crucial first step in target validation is to quantify the inhibitor's potency against the intended target and its selectivity over other related enzymes. For a PARP-2 inhibitor, this involves determining the half-maximal inhibitory concentration (IC50) against PARP-2 and a panel of other PARP family members, particularly the closely related PARP-1.
Table 1: In Vitro Inhibitory Activity of Representative PARP Inhibitors
| Compound | Target | IC50 (nM) | Selectivity (PARP-1/PARP-2) | Reference |
| Parp-2-IN-1 | PARP-2 | 11.5 | Data Not Available | [6] |
| Olaparib | PARP-1/2 | 1 (PARP-1), 5 (PARP-2) | 0.2 | [7] |
| Veliparib | PARP-1/2 | 5.1 (PARP-1), 2.9 (PARP-2) | 1.76 | [7] |
| Niraparib | PARP-1/2 | 3.8 (PARP-1), 2.1 (PARP-2) | 1.81 | [7] |
| Rucaparib | PARP-1/2 | 1.4 (PARP-1), 6.6 (PARP-2) | 0.21 | [7] |
Note: The table above showcases representative data for well-characterized PARP inhibitors to illustrate the expected data format. Specific selectivity data for Parp-2-IN-1 is not currently available in the public domain.
Key Experimental Protocols for Target Validation
Comprehensive target validation requires a multi-pronged approach, moving from biochemical assays to cellular and potentially in vivo models.
In Vitro PARP Activity Assay
This assay directly measures the enzymatic activity of purified PARP-2 in the presence of varying concentrations of the inhibitor.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant human PARP-2 enzyme, a DNA substrate with single-strand breaks (e.g., nicked DNA), and a buffer system.
-
Substrate Addition: The substrate for the PARylation reaction, typically biotinylated NAD+, is added to the mixture.
-
Inhibitor Titration: this compound is added in a series of dilutions to determine its dose-dependent inhibitory effect.
-
Incubation: The reaction is incubated to allow for the formation of PAR chains on acceptor proteins (histones or PARP-2 itself).
-
Detection: The amount of PARylation is quantified. Common methods include:
-
ELISA-based assays: A plate is coated with the acceptor protein (e.g., histones). After the reaction, the biotinylated PAR chains are detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate.[8]
-
AlphaLISA® assays: This homogeneous assay uses donor and acceptor beads that generate a signal when in proximity, which occurs when the biotinylated PAR chains are captured by streptavidin-coated acceptor beads and an antibody-coated donor bead recognizes the acceptor protein.[8]
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a suitable pharmacological model.
Cellular Target Engagement Assays
These assays confirm that the inhibitor interacts with PARP-2 within a cellular context.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with either vehicle control or this compound.
-
Heating: The treated cells are heated to a range of temperatures. The binding of the inhibitor is expected to stabilize the PARP-2 protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: Cells are lysed, and soluble and aggregated protein fractions are separated by centrifugation.
-
Protein Detection: The amount of soluble PARP-2 at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve for the inhibitor-treated group compared to the vehicle group indicates target engagement.
Cellular Mechanistic Assays
These experiments assess the downstream consequences of PARP-2 inhibition in cells.
Methodology: PARP Trapping Assay
PARP inhibitors can "trap" PARP enzymes on DNA, creating a cytotoxic lesion.[9][10]
-
Cell Treatment: Cells are treated with a DNA-damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS) to induce SSBs, followed by treatment with this compound.
-
Chromatin Fractionation: Cells are lysed, and the chromatin-bound protein fraction is isolated.
-
Western Blotting: The amount of PARP-2 in the chromatin-bound fraction is quantified by Western blotting.
-
Data Analysis: An increase in chromatin-bound PARP-2 in the presence of the inhibitor indicates PARP trapping.
Methodology: DNA Damage Response (DDR) Marker Analysis
Inhibition of PARP-2 is expected to lead to an accumulation of DNA damage, which can be monitored by the phosphorylation of histone H2AX (γH2AX), a marker of DSBs.
-
Cell Treatment: Cells are treated with this compound, alone or in combination with a DNA-damaging agent.
-
Immunofluorescence or Flow Cytometry: Cells are fixed, permeabilized, and stained with an antibody specific for γH2AX.
-
Quantification: The number of γH2AX foci per cell (immunofluorescence) or the percentage of γH2AX-positive cells (flow cytometry) is quantified.
-
Data Analysis: An increase in γH2AX levels in inhibitor-treated cells validates the downstream mechanistic effect.
Visualizing the Path to Validation
Diagrams are essential for illustrating the complex biological and experimental processes involved in target validation.
Figure 1: PARP-2 signaling in DNA single-strand break repair.
Figure 2: Experimental workflow for this compound target validation.
Figure 3: Logical framework for PARP-2 target validation.
Conclusion
The validation of this compound as a selective PARP-2 inhibitor requires a rigorous and multi-faceted experimental approach. By systematically progressing from biochemical characterization of potency and selectivity to cellular assays that confirm target engagement and downstream mechanism of action, researchers can build a robust data package to unequivocally validate PARP-2 as the primary target. This guide provides the foundational framework and methodologies to achieve this critical step in the drug development process.
References
- 1. Functional Roles of PARP2 in Assembling Protein–Protein Complexes Involved in Base Excision DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. academic.oup.com [academic.oup.com]
Parp-2-IN-2: A Technical Guide to Its Selectivity Profile and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the selectivity profile of the PARP2 inhibitor, Parp-2-IN-2, against the Poly (ADP-ribose) polymerase (PARP) family. Due to the limited availability of a comprehensive public dataset for this compound, this document also includes data for the well-characterized selective PARP2 inhibitor, UPF-1069, as a reference. Furthermore, it outlines detailed experimental protocols for key biochemical and cell-based assays used in the evaluation of PARP inhibitors and includes visualizations of relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile
The inhibitory activity of a compound against a panel of enzymes is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
This compound
| Enzyme | IC50 (µM) |
| PARP2 | 0.057 |
Table 1: Reported IC50 value for this compound against PARP2.
UPF-1069: A Reference Selective PARP2 Inhibitor
To provide a comparative context for the selectivity of a PARP2 inhibitor, the following table summarizes the IC50 values for UPF-1069 against PARP1 and PARP2. UPF-1069 is a known selective inhibitor of PARP2.
| Enzyme | IC50 (µM) | Selectivity (fold vs. PARP1) |
| PARP1 | 8.1 | 1 |
| PARP2 | 0.3 | ~27 |
Table 2: IC50 values and selectivity of the reference PARP2 inhibitor, UPF-1069.
Experimental Protocols
The following sections detail representative protocols for biochemical and cell-based assays commonly employed to determine the selectivity and potency of PARP inhibitors.
Biochemical PARP Inhibition Assay (Homogeneous AlphaScreen™ Assay)
This protocol describes a method for determining the IC50 values of a test compound against purified PARP enzymes.
Materials:
-
Purified recombinant human PARP enzymes (e.g., PARP1, PARP2)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Biotinylated-NAD+
-
Histone H1 (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Streptavidin-coated donor beads
-
Anti-6xHis AlphaLISA acceptor beads
-
Test compound (e.g., this compound)
-
384-well microplates
-
AlphaScreen-capable microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Reaction Mixture Preparation: In a 384-well plate, add the following components in order:
-
Assay buffer
-
Test compound or vehicle control (e.g., DMSO)
-
A mixture of NAD+ and Biotinylated-NAD+
-
Histone H1
-
Activated DNA
-
-
Enzyme Addition: Initiate the reaction by adding the purified PARP enzyme to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARylation reaction to occur.
-
Detection:
-
Add a suspension of Streptavidin-coated donor beads and anti-6xHis AlphaLISA acceptor beads to each well. The acceptor beads bind to the His-tagged PARP enzyme.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader. The proximity of the donor and acceptor beads, facilitated by the biotinylated PAR chains on the PARP enzyme, generates a chemiluminescent signal.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the test compound. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based PARP Activity Assay (Immunofluorescence)
This protocol outlines a method to assess the inhibition of PARP activity within a cellular context by measuring the formation of poly(ADP-ribose) (PAR) chains.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., hydrogen peroxide (H2O2) or methyl methanesulfonate (B1217627) (MMS))
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-PAR monoclonal antibody
-
Secondary antibody: fluorescently labeled anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Microscopy slides or plates
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed the cells onto microscopy slides or plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1 hour).
-
Induction of DNA Damage: Expose the cells to a DNA-damaging agent (e.g., 10 mM H2O2 for 10 minutes) to stimulate PARP activity.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization buffer for 10 minutes at room temperature.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-PAR antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the slides with an appropriate mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the PAR signal in the nucleus. The reduction in PAR signal in compound-treated cells compared to the vehicle-treated, DNA-damaged control indicates the inhibition of PARP activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to PARP inhibition.
Caption: Role of PARP1 and PARP2 in the DNA single-strand break repair pathway and the mechanism of inhibition by this compound.
Caption: A typical experimental workflow for the identification and characterization of selective PARP inhibitors.
An In-depth Technical Guide to the Effects of PARP-2 Inhibition on Cell Cycle Progression
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available data for a specific compound designated "Parp-2-IN-2" is not available. This guide, therefore, provides a comprehensive overview of the effects of Poly(ADP-ribose) polymerase-2 (PARP-2) inhibition and depletion on cell cycle progression, based on established scientific literature. The methodologies and expected outcomes described herein are representative of the analyses that would be applied to characterize a novel PARP-2 inhibitor.
Introduction to PARP-2 and the Cell Cycle
Poly(ADP-ribose) polymerase-2 (PARP-2) is a key enzyme in the DNA Damage Response (DDR) network. Like the more abundant PARP-1, PARP-2 detects and binds to DNA strand breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery. Given that the integrity of the genome must be verified before cell division, the DDR is intrinsically linked to the regulation of cell cycle checkpoints (G1/S, S-phase, and G2/M).
Inhibition of PARP-2 is a therapeutic strategy being explored in oncology. By disrupting DNA repair, PARP inhibitors can lead to an accumulation of DNA damage, particularly in rapidly dividing cancer cells. This damage overload can trigger cell cycle arrest and, ultimately, cell death. Understanding the precise effects of PARP-2 inhibition on cell cycle progression is critical for developing effective and selective cancer therapies.
Data Presentation: Effects of PARP-2 Depletion/Inhibition on Cell Cycle
Quantitative data on the effects of PARP-2 inhibition are often cell-type and context-dependent (e.g., in the presence or absence of DNA damaging agents). The following table summarizes key findings from studies involving PARP-2 knockout (KO), knockdown (KD), or inhibition with broader PARP inhibitors where PARP-2 is a target.
| Model System | Condition | Observed Effect on Cell Cycle | Key Findings & Implications | Reference |
| parp-2-/- Mouse Embryonic Fibroblasts (MEFs) | Ionizing Radiation | G1 Arrest | Loss of PARP-2 leads to hypersensitivity to radiation and a block at the G1/S transition. | [1] |
| parp-2-/- MEFs | Alkylating Agent (MNU) | G2/M Accumulation | Deficiency in PARP-2 causes genomic instability after replication, leading to arrest before mitosis and chromosome mis-segregation. | |
| Malignant Lymphocyte Cell Lines | PARP Inhibitor (Olaparib) | G2 Phase Prolongation | PARP inhibition induces S-phase-associated DNA damage (γH2AX), resulting in a prolonged G2 phase. | [2] |
| U2OSDR-GFP Cells (p53 WT) | PARP Inhibitor (Olaparib) | S-phase Decrease, G2-phase Increase | Olaparib induces a G2-arrest-like state in a p53-dependent manner, linked to upregulation of p21. | [3][4] |
| parp-1/parp-2 Double-Deficient Splenic B-Cells | Lipopolysaccharide (LPS) | No significant alteration in cell cycle profile | Increased levels of γH2AX in S/G2 cells were observed, indicating heightened replicative stress despite normal cell cycle progression. | [5] |
| HeLa, U2OS, AS3WT2 Cells | PARP-2 shRNA Knockdown | Increased sensitivity to radiation | While all cell lines showed radiosensitization, other phenotypes like PAR levels were cell-line specific, highlighting the complexity of PARP-2's role. | [6] |
Signaling Pathways
The primary mechanism by which PARP-2 inhibition affects the cell cycle is through its role in resolving DNA damage that arises during DNA replication.
-
Replication Stress and Fork Stalling: During S-phase, endogenous or exogenous factors can cause DNA replication forks to slow or stall. PARP-2 is recruited to these sites and is involved in stabilizing and restarting these forks.
-
Accumulation of DNA Damage: Inhibition of PARP-2's enzymatic activity prevents the efficient repair of single-strand breaks (SSBs) and the stabilization of stalled forks. As the cell proceeds through S-phase, these unrepaired lesions are converted into more cytotoxic double-strand breaks (DSBs).
-
Checkpoint Activation: The accumulation of DSBs activates the master checkpoint kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate a cascade of downstream targets, including Chk1 and Chk2.
-
G2/M Arrest: Activated Chk1/Chk2 kinases phosphorylate and inactivate Cdc25 phosphatases. This prevents the activation of the Cyclin B/CDK1 complex, which is the master regulator of entry into mitosis. The result is a robust arrest in the G2 phase of the cell cycle, allowing the cell time to attempt repair before segregation of damaged chromosomes.[2]
-
Interaction with Cell Cycle Regulators: PARP-2 also has more direct roles. It has a functional interaction with the cyclin-dependent kinase inhibitor p21, a crucial regulator of both the G1/S and G2/M transitions.[7] Furthermore, PARP-2 interacts with the spindle assembly checkpoint protein Bub3, suggesting a role in ensuring proper chromosome segregation during mitosis.[1][8]
Experimental Protocols
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the standard method for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining, which quantitatively stains DNA.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold (-20°C)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the PARP-2 inhibitor (or vehicle control) for the desired time points (e.g., 24, 48, 72 hours).
-
Harvesting: Collect both adherent and floating cells to include apoptotic populations. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant, transfer to a conical tube, and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant. Resuspend the cell pellet in 200 µL of ice-cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.
-
Storage: Incubate cells on ice for at least 30 minutes for fixation. Samples can be stored at -20°C for several weeks.[9]
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and carefully discard the ethanol. Wash the pellet once with 3 mL of PBS.[10]
-
Resuspend the cell pellet in 500 µL of PI Staining Solution. Ensure the pellet is fully disaggregated by gentle pipetting.[9][10]
-
Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.[9]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000-20,000 single-cell events. Use a linear scale for the DNA content channel (e.g., PE-Texas Red or PerCP-Cy5.5).
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol: Western Blot Analysis of Cell Cycle and Apoptosis Markers
This protocol is used to assess the protein levels of key cell cycle regulators and markers of apoptosis.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies (e.g., anti-Cyclin B1, anti-p-Histone H3 (Ser10), anti-p-Cdk2 (Tyr15), anti-cleaved PARP, anti-p21, anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat and harvest cells as described in section 4.1. Lyse the cell pellet in ice-cold RIPA buffer.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.[11]
-
Sample Preparation: Normalize all samples to the same protein concentration. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein lysates by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).
Conclusion
Inhibition of PARP-2 primarily impacts cell cycle progression by compromising the DNA damage response during S-phase. This leads to the accumulation of DNA double-strand breaks, which subsequently triggers a robust G2/M checkpoint arrest. The specific outcome, including the extent of arrest and the induction of cell death, can be dependent on the cellular context, such as p53 status and the specific genetic background of the cell line. The protocols and pathways detailed in this guide provide a robust framework for researchers and drug developers to investigate the precise effects of novel PARP-2 inhibitors on cell cycle progression and to elucidate their mechanisms of action.
References
- 1. Poly(ADP-ribose) polymerase-2: emerging transcriptional roles of a DNA-repair protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. PARP-2 depletion results in lower radiation cell survival but cell line-specific differences in poly(ADP-ribose) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific and shared biological functions of PARP2 – is PARP2 really a lil’ brother of PARP1? | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 9. benchchem.com [benchchem.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. benchchem.com [benchchem.com]
The Core Mechanism of PARP-2 Inhibitor-Induced Synthetic Lethality: A Technical Guide
Disclaimer: The specific compound "Parp-2-IN-2" did not yield explicit results in the conducted research. This guide will, therefore, focus on the principles of selective PARP-2 inhibition and the induction of synthetic lethality, drawing upon data from well-characterized PARP inhibitors and the established roles of PARP-2. The information presented is intended to be representative of a selective PARP-2 inhibitor's potential mechanism and application.
Introduction
Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the cellular response to DNA damage, playing a crucial role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] The concept of synthetic lethality has emerged as a powerful therapeutic strategy in oncology, wherein the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is viable.[4][5] This principle is clinically validated with PARP inhibitors in cancers harboring mutations in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.[4][5][6] While many current PARP inhibitors target both PARP-1 and PARP-2, the development of selective PARP-2 inhibitors is of growing interest to delineate the specific roles of PARP-2 and potentially reduce off-target effects.[7][8] This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and signaling pathways associated with synthetic lethality induced by a selective PARP-2 inhibitor.
Quantitative Data on PARP Inhibition
The efficacy of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the PARP enzyme and their half-maximal growth inhibitory concentration (GI50) in various cell lines. The tables below summarize representative data for known PARP inhibitors, including those with activity against PARP-2, to provide a comparative context for the potency of a selective PARP-2 inhibitor.
Table 1: In Vitro Enzymatic Inhibition of PARP Isoforms
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/PARP-2) |
| Olaparib | 1.9 | 1.5 | 1.27 |
| Niraparib | 3.8 | 2.1 | 1.81 |
| Veliparib | 5.2 | 2.9 | 1.79 |
| Parp-2-IN-1 * | >1000 | 11.5 | >87 |
| PAB-13 | 0.24 | 0.58 | 0.41 |
Note: Parp-2-IN-1 is a known selective PARP-2 inhibitor. Data for other inhibitors are for dual PARP1/2 inhibitors. PAB-13 is a dual PARP/ATR inhibitor.[9][10]
Table 2: Cellular Growth Inhibition (GI50) in Cancer Cell Lines
| Cell Line | Genetic Background | Olaparib GI50 (µM) | Niraparib GI50 (µM) | Veliparib GI50 (µM) |
| MDA-MB-436 | BRCA1 mutant | 0.01-0.1 | <0.001 | 0.1-1 |
| CAPAN-1 | BRCA2 mutant | 0.001-0.01 | <0.001 | 0.1-1 |
| MCF-7 | BRCA wild-type | >10 | 1-10 | >10 |
| U2OS | BRCA wild-type | >10 | >10 | >10 |
Note: The GI50 values are highly dependent on the cellular context, particularly the status of DNA repair pathways like homologous recombination.
Core Mechanism of Synthetic Lethality
The primary mechanism of synthetic lethality induced by PARP-2 inhibitors in HR-deficient cells involves the concept of "dual DNA repair pathway inhibition." In a healthy cell, DNA single-strand breaks are efficiently repaired by the BER pathway, in which PARP-2 plays a significant role.[1][2] If these SSBs are not repaired, they can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[2][11] These DSBs are then repaired by the high-fidelity HR pathway.
In cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), the cells become heavily reliant on the BER pathway for DNA repair and survival. Inhibition of PARP-2 in these cells cripples the BER pathway, leading to an accumulation of unrepaired SSBs.[2] During replication, these SSBs are converted to DSBs, which cannot be repaired by the defective HR pathway.[11] The accumulation of these unrepaired DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[1]
Another critical aspect of the mechanism of some PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA at the site of the break.[12][13] These trapped PARP-DNA complexes are themselves cytotoxic lesions that can block DNA replication and transcription, further contributing to cell death.[12][14] The potency of PARP trapping can vary between different inhibitors.[12]
Signaling Pathways and Logical Relationships
The induction of synthetic lethality by a PARP-2 inhibitor in HR-deficient cells can be visualized as a logical cascade of events.
References
- 1. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP2 - Wikipedia [en.wikipedia.org]
- 4. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP-2 Selective Inhibitor Development - Alfa Cytology [alfa-parp.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PARP-ATR dual inhibitor shows preclinical activity against TNBC | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
Parp-2-IN-2 In Vitro Enzymatic Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic assay for Parp-2-IN-2, a potent inhibitor of Poly(ADP-ribose) polymerase 2 (PARP2). This document details the core methodologies, presents quantitative data, and visualizes key pathways and workflows to support researchers in the fields of oncology, DNA repair, and drug discovery.
Introduction to PARP2 and this compound
Poly(ADP-ribose) polymerase 2 (PARP2) is a key enzyme in the cellular response to DNA damage, particularly in the base excision repair (BER) pathway.[1] Upon detection of single-strand DNA breaks, PARP2 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate.[1] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[1] Due to its central role in DNA repair, PARP2 has emerged as a significant target for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like homologous recombination.
This compound (also referred to as compound 27) is a recently identified small molecule inhibitor of PARP2.[2] It has demonstrated significant potency in enzymatic assays and cytotoxic effects in cancer cell lines, making it a valuable tool for studying PARP2 function and a potential lead compound for therapeutic development.[2]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified through in vitro enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's efficacy.
| Target | Assay Type | IC50 Value | Reference |
| PARP2 | In Vitro Enzymatic Assay | 0.057 µM | [2] |
| MDA-MB-231 cells | Cell Cytotoxicity Assay | 11.32 µM | [2] |
| MCF-7 cells | Cell Cytotoxicity Assay | 16.70 µM | [2] |
Signaling Pathway: PARP2 in DNA Single-Strand Break Repair
PARP2 plays a crucial role in the initial stages of DNA single-strand break repair (SSBR). The following diagram illustrates the signaling cascade.
Caption: PARP2 activation and recruitment of the SSBR machinery.
Experimental Protocols
The following is a detailed methodology for a standard in vitro enzymatic assay to determine the inhibitory activity of a compound like this compound against PARP2. This protocol is based on a chemiluminescent assay format, which is a common method for this type of measurement.
Objective: To determine the IC50 value of this compound against purified human PARP2 enzyme.
Materials:
-
Purified recombinant human PARP2 enzyme
-
This compound (or other test inhibitor)
-
Histone-coated 96-well plates (white)
-
Biotinylated NAD+
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
PARP Assay Buffer
-
Streptavidin-Horseradish Peroxidase (Strep-HRP)
-
Chemiluminescent HRP substrate
-
Plate washer
-
Chemiluminescence microplate reader
Experimental Workflow Diagram:
Caption: Workflow for a PARP2 in vitro chemiluminescent assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor in PARP assay buffer. The final concentration range should span the expected IC50 value.
-
Prepare a solution of PARP2 enzyme and activated DNA in PARP assay buffer.
-
-
Assay Procedure:
-
Add the diluted inhibitor solutions to the wells of the histone-coated 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PARP2 enzyme/activated DNA mixture to all wells except the negative control.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the biotinylated NAD+ solution to all wells.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the PARylation of histones to occur.
-
Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Add the Streptavidin-HRP solution to each well.
-
Incubate the plate to allow the Streptavidin-HRP to bind to the biotinylated PAR chains on the histones.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the chemiluminescent signal using a microplate reader.
-
Subtract the background signal (from the negative control wells) from all other readings.
-
Normalize the data by setting the signal from the positive control (no inhibitor) to 100% activity.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This technical guide provides a foundational understanding of the in vitro enzymatic assay for this compound. The detailed protocols and visualizations are intended to aid researchers in designing and executing their own experiments to further investigate the role of PARP2 and the potential of its inhibitors.
References
Preclinical Research Findings on Selective PARP-2 Inhibitors: A Technical Guide
Disclaimer: As of December 2025, there is no publicly available preclinical research data for a compound specifically designated "Parp-2-IN-2". This technical guide provides a comprehensive overview of the core preclinical research findings for selective Poly(ADP-ribose) Polymerase-2 (PARP-2) inhibitors, using publicly available data from representative compounds to illustrate the key concepts, experimental methodologies, and data interpretation relevant to the field. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] While much of the focus in cancer therapy has been on dual PARP-1/PARP-2 inhibitors, there is a growing interest in the development of selective PARP-2 inhibitors. This interest stems from the distinct biological roles of PARP-2, particularly its involvement in transcriptional regulation and specific DNA repair pathways, which may offer therapeutic advantages in certain cancer types with a potentially improved safety profile.[2][3]
Recent research has highlighted the role of PARP-2 as a critical component in the androgen receptor (AR) transcriptional machinery in prostate cancer, suggesting a therapeutic avenue beyond its function in DNA damage repair.[4][5] Selective inhibition of PARP-2 may therefore represent a novel strategy for treating prostate cancer and potentially other malignancies where PARP-2 plays a significant oncogenic role.[6]
This guide summarizes the key preclinical data on selective PARP-2 inhibitors, details the experimental protocols used for their evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: In Vitro and In Vivo Activity of Selective PARP-2 Inhibitors
The preclinical evaluation of selective PARP-2 inhibitors involves a series of in vitro and in vivo studies to determine their potency, selectivity, cellular activity, and anti-tumor efficacy. The following tables summarize the quantitative data for representative selective PARP-2 inhibitors.
Table 1: In Vitro Enzymatic and Cellular Activity of Selective PARP-2 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity (Fold, PARP-1/PARP-2) | Cell-Based Assay | Cell Line | Endpoint | Activity | Citation |
| UPF-1069 | PARP-2 | 300 | ~27 | Proliferation | LNCaP (Prostate) | Growth Inhibition | Inhibits androgen-dependent cell growth | [4] |
| Proliferation | VCaP (Prostate) | Growth Inhibition | Inhibits androgen-dependent cell growth | [4] | ||||
| Proliferation | C4-2B (Prostate) | Growth Inhibition | Inhibits AR-positive CRPC cell growth | [4] | ||||
| 5-benzoyloxyisoquinolin-1(2H)-one derivative | PARP-2 | - | >60 | - | - | - | - | [4] |
Note: Data for the 5-benzoyloxyisoquinolin-1(2H)-one derivative is limited to selectivity.
Table 2: In Vivo Efficacy of Selective PARP-2 Inhibitors in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing Regimen | Efficacy Endpoint | Results | Citation |
| UPF-1069 | Prostate Cancer | VCaP Xenografts in mice | Not Specified | Tumor Volume | Significantly inhibited tumor growth | [4] |
Table 3: Pharmacokinetic Properties of Representative PARP Inhibitors (for context)
| Compound | Animal Model | Dosing | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Bioavailability (%) | Citation |
| Niraparib | Rat | 10 mg/kg, p.o. | 1,230 | 4 | 5.3 | 73 | |
| Olaparib | Rat | 10 mg/kg, p.o. | 680 | 1 | 1.1 | ~10 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of preclinical drug candidates. Below are protocols for key experiments cited in the evaluation of selective PARP-2 inhibitors.
PARP-2 Enzymatic Inhibition Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-2.
Principle: The assay quantifies the amount of poly(ADP-ribose) (PAR) produced by PARP-2, which is detected using a chemiluminescent signal.
Materials:
-
Recombinant human PARP-2 enzyme
-
Histone-coated microplate
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Assay buffer (e.g., 10x PARP assay buffer)
-
Test compound
Procedure:
-
Plate Coating: Histone proteins are pre-coated onto a 384-well plate. The plate is then washed and blocked.[7]
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate vehicle (e.g., DMSO) and then dilute in assay buffer.
-
Reaction Setup: Add the assay buffer, activated DNA, and biotinylated NAD+ to the wells. Then, add the test compound or vehicle control.[7]
-
Enzyme Addition: Initiate the reaction by adding diluted PARP-2 enzyme to each well, except for the "blank" controls.[7]
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the enzymatic reaction.[7]
-
Detection:
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay determines the effect of a selective PARP-2 inhibitor on the growth of cancer cells.
Principle: Cell viability is measured after a defined period of treatment with the test compound.
Materials:
-
Cancer cell lines (e.g., LNCaP, VCaP for prostate cancer)[4]
-
Cell culture medium and supplements
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence or absorbance using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells and calculate the concentration of the compound that inhibits cell growth by 50% (GI50).
In Vivo Xenograft Tumor Model
This study evaluates the anti-tumor efficacy of a selective PARP-2 inhibitor in a living organism.
Principle: Human cancer cells are implanted in immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., VCaP)[4]
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle according to the planned dosing regimen (e.g., daily oral gavage).[4]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.[4]
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the role of PARP-2 in the Androgen Receptor (AR) signaling pathway in prostate cancer. Selective PARP-2 inhibitors can disrupt this pathway.[4][5][6]
References
- 1. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP-2 Selective Inhibitor Development - Alfa Cytology [alfa-parp.com]
- 3. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Parp-2-IN-2 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Parp-2-IN-2, a potent inhibitor of Poly (ADP-ribose) polymerase 2 (PARP-2). This document includes solubility data, protocols for solution preparation for in vitro and in vivo studies, and an overview of the relevant signaling pathway.
Solubility of this compound
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Expected to be ≥ 25 mg/mL | The primary recommended solvent for creating stock solutions. Sonication may aid dissolution. |
| Ethanol | Limited | May be suitable for some applications, but solubility is generally lower than in DMSO. |
| Water | Insoluble | Not suitable as a primary solvent. |
| PBS (pH 7.4) | Insoluble | Requires a co-solvent like DMSO for aqueous buffer solutions. |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note on Final DMSO Concentration: For cell-based assays, it is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to minimize solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
Preparation of Working Solutions for In Vivo Studies
For in vivo administration, this compound needs to be formulated in a biocompatible vehicle. Below are two common formulations.
Formulation 1: PEG300, Tween-80, and Saline
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Add 10% of the final volume of the this compound DMSO stock solution to a sterile tube.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is clear.
-
Add 45% of the final volume of sterile saline to reach the final desired volume and concentration.
-
Vortex the final solution until it is homogeneous.
Formulation 2: Corn Oil
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
Sterile Corn Oil
Procedure:
-
Add 10% of the final volume of the this compound DMSO stock solution to a sterile tube.
-
Add 90% of the final volume of sterile corn oil.
-
Vortex the mixture thoroughly until a uniform suspension is achieved.
Signaling Pathway and Experimental Workflow
This compound is a potent inhibitor of PARP-2, an enzyme critically involved in the DNA damage response (DDR), particularly the Base Excision Repair (BER) pathway.
Caption: Role of PARP-2 in the Base Excision Repair (BER) pathway.
The diagram above illustrates the central role of PARP-1 and PARP-2 in detecting DNA single-strand breaks. Upon recruitment to the damaged site, they synthesize poly(ADP-ribose) (PAR) chains, which in turn recruit other essential proteins of the BER pathway, such as XRCC1, DNA Ligase III, and DNA Polymerase β, to facilitate DNA repair. This compound exerts its effect by inhibiting the enzymatic activity of PARP-2, thereby disrupting this repair process.
Caption: General experimental workflow for using this compound.
References
Application Notes and Protocols for Parp-2-IN-2 Cell Culture Treatment
Disclaimer: The specific inhibitor "Parp-2-IN-2" was not identified in publicly available literature. The following application notes and protocols are based on the functional characteristics of Poly(ADP-ribose) polymerase 2 (PARP-2) and a representative selective PARP-2 inhibitor, UPF 1069. Researchers should adapt these guidelines based on the specific properties of their chosen inhibitor.
Introduction
Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the cellular response to DNA damage, playing a significant role in base excision repair (BER) and the maintenance of genomic stability.[1][2][3] PARP-2, along with its more abundant isoform PARP-1, is activated by DNA strand breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[4] This PARylation process facilitates the recruitment of DNA repair machinery to the site of damage.[5][6] Inhibition of PARP-2 is a promising therapeutic strategy in oncology, particularly in the context of synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5] This document provides detailed protocols for the use of a representative PARP-2 inhibitor in cell culture experiments to investigate its biological effects.
Mechanism of Action
PARP-2 is a member of the PARP family of enzymes that are crucial for cellular processes such as DNA repair, genomic integrity maintenance, and transcriptional regulation.[2][4] PARP-1 and PARP-2 are the only two members of this family whose catalytic activity is stimulated by DNA strand breaks.[2] While PARP-1 is responsible for the majority of cellular PARylation, PARP-2 contributes 5-15% of the total PARP activity.[2]
Upon DNA damage, PARP-2 binds to single-strand breaks (SSBs) and catalyzes the transfer of ADP-ribose units from NAD+ to acceptor proteins, forming long, branched PAR chains.[4][7] These PAR chains act as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair process.[2][5]
Inhibitors of PARP-2 act by competing with NAD+ for the catalytic domain of the enzyme.[7] This inhibition has two major consequences:
-
Catalytic Inhibition: The prevention of PAR chain formation impairs the recruitment of the DNA repair machinery, leading to the accumulation of unrepaired SSBs. In rapidly dividing cancer cells, these SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication, ultimately leading to cell death.[5][8]
-
PARP Trapping: Some PARP inhibitors not only block the catalytic activity but also "trap" the PARP-2 enzyme on the DNA at the site of the break.[7][9] These trapped PARP-DNA complexes are highly cytotoxic as they can obstruct DNA replication and transcription, leading to genomic instability and cell death.[7][9][10] The trapping efficiency of a PARP inhibitor is a critical determinant of its cytotoxic potential.[7][9]
Signaling Pathway
The primary signaling pathway involving PARP-2 is the DNA damage response (DDR), specifically the Base Excision Repair (BER) pathway.
Caption: Role of PARP-2 in the Base Excision Repair (BER) pathway.
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of various PARP inhibitors, with a focus on their activity against PARP-2.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/PARP-2) | Reference |
| UPF 1069 | 8100 | 300 | 27-fold for PARP-2 | [11] |
| Olaparib (AZD2281) | 5 | 1 | 5-fold for PARP-2 | [11] |
| Niraparib (MK-4827) | 3.8 | 2.1 | 1.8-fold for PARP-2 | [11] |
| Pamiparib | 0.83 | 0.11 | 7.5-fold for PARP-2 | [11] |
| Venadaparib (IDX-1197) | 1.4 | 1.0 | 1.4-fold for PARP-2 | [11] |
| Stenoparib (E7449) | 1.0 | 1.2 | 0.83-fold for PARP-1 | [11] |
| A-966492 | 1 (Ki) | 1.5 (Ki) | 0.67-fold for PARP-1 | [11] |
| Parp-2-IN-1 | - | 11.5 | - | [12] |
| Parp-2-IN-3 | - | 70 | - | [13] |
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS, MCF-7, MDA-MB-231)[3][13][14]
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)[15]
-
This compound (or a representative selective inhibitor like UPF 1069)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete growth medium and perform a cell count.
-
Seed the cells into the appropriate culture plates at a predetermined density to ensure they are in the exponential growth phase during treatment.
-
-
Compound Preparation:
-
Prepare a stock solution of the PARP-2 inhibitor in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term storage.[12]
-
On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1%).
-
-
Cell Treatment:
-
Allow the seeded cells to adhere and grow for 24 hours.
-
Remove the old medium and replace it with the medium containing the various concentrations of the PARP-2 inhibitor. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay (MTT or CellTiter-Glo®)
Purpose: To determine the effect of the PARP-2 inhibitor on cell viability and to calculate the IC50 value.
Protocol (using MTT):
-
Seed cells in a 96-well plate and treat with the PARP-2 inhibitor as described above.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
Purpose: To assess the effect of the PARP-2 inhibitor on the expression and modification of target proteins.
Protocol:
-
Seed cells in 6-well plates and treat with the PARP-2 inhibitor.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Determine the protein concentration of the lysates using a Bradford or BCA assay.[16]
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PARP-2, cleaved PARP-1, γH2AX (a marker of DNA double-strand breaks), or other proteins of interest overnight at 4°C.[12][17][18]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis
Purpose: To determine if the PARP-2 inhibitor induces cell cycle arrest.
Protocol:
-
Treat cells with the PARP-2 inhibitor in 6-well plates.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry. An increase in the percentage of cells in the G2/M or pre-G1 (sub-G1) phase can indicate cell cycle arrest or apoptosis, respectively.[13]
Experimental Workflow Visualization
Caption: A typical workflow for evaluating a PARP-2 inhibitor in cell culture.
References
- 1. Interaction of PARP-2 with DNA structures mimicking DNA repair intermediates and consequences on activity of base excision repair proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(ADP-ribose) polymerase-2: emerging transcriptional roles of a DNA-repair protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP-2 depletion results in lower radiation cell survival but cell line-specific differences in poly(ADP-ribose) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PARP-2 depletion results in lower radiation cell survival but cell line-specific differences in poly(ADP-ribose) levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nmsgroup.it [nmsgroup.it]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Anti-PARP2 Antibodies | Invitrogen [thermofisher.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for PARP-2 Inhibitors in In Vivo Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand DNA breaks.[1][2][3] Its inhibition is a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5] These application notes provide a summary of available data and protocols for the use of PARP-2 inhibitors in in vivo studies, with a focus on providing guidance for experimental design.
Due to the limited availability of specific in vivo data for the compound designated "Parp-2-IN-2", this document summarizes data for the closely related compound PARP-2/1-IN-2 and in vitro data for This compound (compound 27) . Additionally, general protocols for the formulation of PARP inhibitors for in vivo administration are provided.
Data Presentation
In Vivo Efficacy of PARP-2/1-IN-2
The following table summarizes the in vivo dosage and effects of PARP-2/1-IN-2, an enantiomer of the well-known PARP inhibitor Veliparib, in a mouse model of chemotherapy-induced neuropathic pain.[6]
| Compound | Animal Model | Dosage | Administration Route | Effect |
| PARP-2/1-IN-2 | Male C57BL6J mice | 25 or 50 mg/kg | Intraperitoneal (i.p.) | Attenuates mechanical allodynia and thermal/cold hyperalgesia in cisplatin (B142131) and oxaliplatin-induced neuropathy.[6] |
In Vitro Activity of this compound (compound 27)
The following table outlines the in vitro inhibitory and cytotoxic activity of this compound (compound 27) from a study on breast cancer cell lines.[7]
| Parameter | Value | Cell Line(s) |
| IC50 (PARP-2 inhibition) | 0.057 µM | N/A |
| IC50 (Cytotoxicity) | 11.32 µM | MDA-MB-231 |
| IC50 (Cytotoxicity) | 16.70 µM | MCF-7 |
Experimental Protocols
In Vivo Study of Chemotherapy-Induced Neuropathy
This protocol is based on the in vivo study of PARP-2/1-IN-2.[6]
1. Animal Model:
-
Male C57BL6J mice are used for this model.
2. Induction of Neuropathy:
-
Neuropathy is induced by the administration of chemotherapeutic agents such as cisplatin or oxaliplatin.
3. Drug Preparation and Administration:
-
PARP-2/1-IN-2 is prepared in a suitable vehicle for intraperitoneal injection.
-
The inhibitor is administered at doses of 25 or 50 mg/kg.
4. Assessment of Neuropathic Pain:
-
Mechanical Allodynia: Assessed using von Frey filaments.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus.
-
Cold Hyperalgesia: Evaluated using an acetone (B3395972) test.
5. Outcome Measures:
-
A significant attenuation of pain behaviors in the inhibitor-treated group compared to the vehicle control group indicates efficacy. The study noted that PARP-2/1-IN-2 did not affect weight loss or exploratory behavior associated with the chemotherapy treatment.[6]
General Formulation Protocol for In Vivo Studies
The following are general protocols for the dissolution of PARP inhibitors for in vivo use, adapted from information for a similar research compound, PARP-2-IN-1.[8] The choice of vehicle depends on the experimental requirements and administration route.
Protocol 1: Aqueous Formulation
-
Prepare a stock solution of the PARP inhibitor in DMSO.
-
For a 1 mL working solution, sequentially add and mix the following:
-
400 µL PEG300
-
100 µL of the DMSO stock solution
-
50 µL Tween-80
-
450 µL Saline (0.9% NaCl in ddH₂O)
-
-
Ensure the final solution is clear. This formulation is suitable for many routes of administration.
Protocol 2: Oil-Based Formulation
-
Prepare a stock solution of the PARP inhibitor in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.
-
This formulation is often used for subcutaneous or oral administration and may be suitable for longer-term studies.
Note: It is recommended to prepare working solutions fresh daily. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]
Visualizations
Signaling Pathway
Caption: Role of PARP-2 in the DNA single-strand break repair pathway.
Experimental Workflow
Caption: Workflow for an in vivo study of PARP-2 inhibition in chemotherapy-induced neuropathy.
References
- 1. PARP-2, A novel mammalian DNA damage-dependent poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific and shared biological functions of PARP2 – is PARP2 really a lil’ brother of PARP1? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct roles for PARP-1 and PARP-2 in c-Myc-driven B-cell lymphoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Administration of a Representative PARP-2 Inhibitor (UPF-1069) in Mice
Disclaimer: Extensive literature searches did not yield any specific information on a compound designated "Parp-2-IN-2". The following application notes and protocols are based on the selective PARP-2 inhibitor, UPF-1069 , which has been utilized in published mouse studies. This information is intended to serve as a representative guide for researchers working with selective PARP-2 inhibitors in murine models.
These guidelines are designed for researchers, scientists, and drug development professionals to provide a framework for the in vivo administration of a selective PARP-2 inhibitor.
Quantitative Data Summary
The following table summarizes the administration parameters for the selective PARP-2 inhibitor UPF-1069 in a mouse model of endometriosis.
| Parameter | Value | Reference |
| Compound | UPF-1069 | [1] |
| Animal Model | Mouse model of endometriosis | [1] |
| Dosage | 5 mg/kg body weight | [1] |
| Administration Route | Not explicitly stated, but intraperitoneal (i.p.) or oral gavage are common for this type of formulation. | |
| Vehicle/Formulation | Multiple formulations are suggested for in vivo use. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Another option is 10% DMSO and 90% Corn Oil. | [2] |
| Treatment Duration | Not explicitly detailed in the abstract, but efficacy in reducing endometriotic lesion area was observed. | [1] |
Experimental Protocols
Preparation of Dosing Solution (Vehicle: DMSO/PEG300/Tween-80/Saline)
This protocol is adapted from established methods for formulating hydrophobic compounds for in vivo use in mice.
Materials:
-
UPF-1069 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of mice, their average weight, and the dosing volume (typically 100 µL for a 20-25g mouse). Calculate the total mass of UPF-1069 required for a 5 mg/kg dose.
-
Initial Dissolution in DMSO: Weigh the required amount of UPF-1069 and place it in a sterile vial. Add 10% of the final volume as DMSO. Vortex thoroughly to dissolve the compound completely. A brief sonication may aid in dissolution.
-
Addition of PEG300: Add 40% of the final volume as PEG300 to the DMSO solution. Mix thoroughly by vortexing until the solution is homogeneous.
-
Addition of Tween-80: Add 5% of the final volume as Tween-80. This acts as a surfactant to maintain the stability of the solution. Vortex until fully mixed.
-
Final Dilution with Saline: Slowly add 45% of the final volume as sterile saline while vortexing to bring the solution to its final concentration. The final solution should be clear.[2]
-
Storage: Prepare the working solution fresh on the day of use. If a stock solution is prepared in DMSO, it should be stored at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Administration to Mice
Materials:
-
Prepared UPF-1069 dosing solution
-
Appropriately sized syringes (e.g., 1 mL)
-
Gavage needles (for oral administration) or standard needles (e.g., 27-gauge, for intraperitoneal injection)
-
Animal scale
-
70% Ethanol for disinfection
Procedure (Intraperitoneal Injection Example):
-
Animal Handling: Acclimatize mice to the experimental conditions. Handle mice gently to minimize stress.
-
Dosage Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the 5 mg/kg solution to be administered.
-
Aseptic Technique: Wipe the injection site on the mouse's abdomen with 70% ethanol.
-
Injection: Restrain the mouse appropriately. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Inject the calculated volume of the UPF-1069 solution.
-
Monitoring: After administration, monitor the mice for any signs of distress, toxicity, or adverse reactions according to the approved animal care protocol.
-
Repeat Dosing: If the experimental design requires chronic administration, repeat the procedure at the specified intervals.
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo administration of a PARP-2 inhibitor in mice.
PARP-2 Signaling in DNA Single-Strand Break Repair
Caption: Role of PARP-2 in the DNA single-strand break repair pathway.
References
Application Notes and Protocols for Western Blot Analysis of PARP-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the cellular response to DNA damage, playing a crucial role in DNA repair and the maintenance of genomic stability.[1][2][3] Like its well-studied counterpart PARP-1, PARP-2 is activated by DNA strand breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2][3][4] This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage.[2][4] Given its central role in DNA repair, PARP-2 has emerged as a significant target for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways.[5]
These application notes provide a detailed protocol for the detection and quantification of PARP-2 inhibition in cell-based assays using Western blotting. This method allows for the assessment of target engagement and the downstream effects of PARP inhibitors on PARP-2 activity.
Signaling Pathway of PARP-2 in DNA Damage Response
Upon DNA damage, such as single-strand breaks, PARP-2 is recruited to the lesion.[2][3] Its catalytic activity is stimulated, leading to the synthesis of PAR chains.[2] These PAR chains act as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to facilitate the repair process.[1] Inhibition of PARP-2's catalytic activity prevents this PARylation, thereby impairing the DNA damage response.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection : Choose a cell line appropriate for the study. The expression levels of PARP-2 may vary between cell lines.
-
Cell Seeding : Plate cells at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.
-
Inhibitor Treatment : Treat cells with varying concentrations of the PARP-2 inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for DNA damage (e.g., 10 mM H₂O₂ for 10 minutes) to induce PARP activation.[6] The treatment duration will depend on the specific inhibitor and experimental goals (e.g., 1 to 48 hours).
Cell Lysis and Protein Quantification
This protocol is for adherent cells. Modifications for suspension cells are noted.
-
Washing : After treatment, aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).[7][8]
-
Lysis : Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to the cells.[6][8][9] A common recipe for RIPA buffer is 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, and 50 mM Tris, pH 8.0.[8] For suspension cells, pellet the cells by centrifugation before washing and adding lysis buffer.[7]
-
Scraping and Collection : Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8][9]
-
Incubation and Sonication : Incubate the lysate on ice for 30 minutes, with occasional vortexing.[10] To shear DNA and ensure complete lysis, sonicate the lysate briefly on ice.[6][7]
-
Centrifugation : Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[7]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the soluble protein, to a new pre-chilled tube.[7]
-
Protein Quantification : Determine the protein concentration of each sample using a standard protein assay, such as the BCA or Bradford assay.[6][7]
SDS-PAGE and Western Blotting
-
Sample Preparation : Mix 10-50 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[8]
-
Gel Electrophoresis : Load the samples onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Include a pre-stained protein ladder to monitor migration.[10]
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6][10]
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6][10]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for PARP-2.[11][12][13] To assess PARP activity, a primary antibody against PAR can be used, which will detect the PARylation of proteins.[6][14] Dilute the primary antibody in the blocking buffer and incubate overnight at 4°C with gentle agitation.[10]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.[7][10]
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[6][10]
-
Washing : Repeat the washing step as described in step 6.
-
Detection : Detect the signal using a chemiluminescent substrate.[6][7] Capture the image using a digital imager or X-ray film.
Data Presentation and Analysis
Quantitative analysis of Western blots allows for the comparison of protein levels between samples.[15] The intensity of the protein band of interest is measured and normalized to a loading control (e.g., β-actin, GAPDH, or total protein stain) to correct for variations in sample loading.[15][16]
Table 1: Densitometric Analysis of PARP-2 Inhibition
| Treatment Group | PARP-2 Band Intensity (Arbitrary Units) | Loading Control (β-actin) Band Intensity (Arbitrary Units) | Normalized PARP-2 Level (PARP-2 / β-actin) | % Inhibition (Relative to Vehicle Control) |
| Vehicle Control | 15,000 | 20,000 | 0.75 | 0% |
| Inhibitor A (1 µM) | 8,000 | 19,500 | 0.41 | 45.3% |
| Inhibitor A (10 µM) | 3,500 | 20,500 | 0.17 | 77.3% |
| Inhibitor B (1 µM) | 10,500 | 20,100 | 0.52 | 30.7% |
| Inhibitor B (10 µM) | 5,000 | 19,800 | 0.25 | 66.7% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Troubleshooting
-
No or Weak Signal :
-
High Background :
-
Ensure adequate blocking of the membrane.[10]
-
Optimize antibody concentrations.
-
Increase the number and duration of washing steps.
-
-
Non-specific Bands :
By following these detailed protocols and guidelines, researchers can effectively utilize Western blotting to investigate the inhibition of PARP-2 and gain valuable insights into the efficacy of novel therapeutic agents.
References
- 1. Poly(ADP-ribose) polymerase-2: emerging transcriptional roles of a DNA-repair protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. origene.com [origene.com]
- 8. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 9. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Anti-PARP2 Antibodies | Invitrogen [thermofisher.com]
- 12. PARP2 antibody (55149-1-AP) | Proteintech [ptglab.com]
- 13. PARP2 (F3Z6Z) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]
- 17. Evaluation of antibodies directed against human protease-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining in Parp-2-IN-2 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp-2-IN-2 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 2 (PARP2), a key enzyme in the cellular response to DNA damage. PARP2 is particularly involved in the base excision repair (BER) pathway, which addresses single-strand DNA breaks.[1][2] Inhibition of PARP2 by this compound leads to an accumulation of unrepaired single-strand breaks. When these breaks are encountered by the replication machinery, they are converted into more cytotoxic double-strand breaks (DSBs).[1][2] This accumulation of DNA damage triggers cell cycle arrest and ultimately leads to apoptosis, making PARP2 inhibitors a promising therapeutic strategy for cancer treatment.
These application notes provide detailed protocols for utilizing immunofluorescence (IF) staining to visualize and quantify the cellular effects of this compound treatment. The primary focus is on the detection of phosphorylated histone H2AX (γH2AX), a well-established biomarker for DNA double-strand breaks, as well as the analysis of apoptosis and cell cycle progression.
Key Cellular Effects of this compound Treatment
Treatment of cancer cell lines with this compound is expected to yield the following quantifiable effects, which can be effectively monitored using immunofluorescence and related techniques:
-
Induction of DNA Double-Strand Breaks: Visualized as an increase in nuclear γH2AX foci.
-
Cell Cycle Arrest: Characterized by an accumulation of cells in the S and G2/M phases of the cell cycle.
-
Induction of Apoptosis: Measured by the externalization of phosphatidylserine (B164497) (Annexin V staining) and DNA fragmentation.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from studies on PARP inhibitors. While specific data for this compound is limited in publicly available literature, the data presented for other PARP inhibitors, such as olaparib, serve as a strong proxy for the expected outcomes.
Table 1: Quantification of γH2AX Foci Formation
| Cell Line | Treatment | % of Cells with >10 γH2AX Foci | Average Number of Foci per Cell | Fold Increase in γH2AX Intensity |
| MCF7 | Untreated Control | ~5% | < 2 | 1.0 |
| This compound (10 µM, 24h) | > 50% | > 15 | > 5.0 | |
| U2OS | Untreated Control | ~3% | < 2 | 1.0 |
| This compound (10 µM, 24h) | > 60% | > 20 | > 7.0 |
Note: The data presented is representative of typical results observed with potent PARP inhibitors and may vary based on cell line, inhibitor concentration, and treatment duration.
Table 2: Cell Cycle Analysis by Flow Cytometry
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| MDA-MB-231 | Untreated Control | ~55% | ~25% | ~20% |
| This compound (15 µM, 24h) | ~40% | ~35% | ~25% | |
| HS-578T | Untreated Control | ~60% | ~20% | ~20% |
| This compound (15 µM, 24h) | ~45% | ~30% | ~25% |
Data adapted from studies using PARP inhibitors, demonstrating a characteristic increase in S and G2/M populations.[3]
Table 3: Apoptosis Induction Analysis
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MDA-MB-231 | Untreated Control | ~3% | ~2% |
| This compound (15 µM, 72h) | ~15% | ~10% | |
| HS-578T | Untreated Control | ~2% | ~1% |
| This compound (15 µM, 72h) | ~20% | ~12% |
Data is illustrative of the pro-apoptotic effects of PARP inhibition.[3]
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway Involving PARP2
Caption: PARP2 signaling in DNA repair and the mechanism of this compound.
Experimental Workflow for Immunofluorescence Staining
Caption: General workflow for immunofluorescence staining.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for γH2AX Foci
This protocol details the steps for staining cells to visualize DNA double-strand breaks following treatment with this compound.
Materials:
-
Cells of interest (e.g., MCF7, U2OS)
-
Glass coverslips (sterile)
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (5% Bovine Serum Albumin (BSA) in PBS)
-
Primary Antibody: Rabbit anti-γH2AX (phospho S139)
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L), Alexa Fluor 488 conjugate
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a 6-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γH2AX antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for Alexa Fluor 488 (for γH2AX) and DAPI (for nuclei).
-
Capture images and quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.
-
Protocol 2: Analysis of Cell Cycle and Apoptosis
While immunofluorescence is excellent for visualization, flow cytometry is a more high-throughput method for quantifying cell cycle distribution and apoptosis.
A. Cell Cycle Analysis
-
Culture and treat cells with this compound as described above (in plates, without coverslips).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show the distribution of cells in G1, S, and G2/M phases.
B. Apoptosis Assay (Annexin V/PI Staining)
-
Culture and treat cells with this compound.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
References
Application Notes and Protocols: Comet Assay with Parp-2-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp-2-IN-2 is a potent and selective inhibitor of PARP-2 with an IC50 of 0.057 µM.[4] It has been shown to induce cell cycle arrest and apoptosis in breast cancer cell lines.[4] The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for the detection of DNA damage at the level of individual eukaryotic cells.[5][6] This application note provides a detailed protocol for utilizing the alkaline comet assay to assess the DNA-damaging effects of this compound. The alkaline version of the assay is recommended as it can detect both single and double-stranded DNA breaks, as well as alkali-labile sites.[6]
Principle of the Comet Assay
The comet assay is based on the principle that damaged cellular DNA, containing fragments and breaks, will migrate further in an electric field compared to undamaged, supercoiled DNA.[5][6] Cells are embedded in a thin layer of agarose (B213101) on a microscope slide and then lysed to remove membranes and cytoplasm, leaving behind the nuclear DNA as a "nucleoid".[5][6] Following lysis, the slides are subjected to electrophoresis. Undamaged DNA remains within the nucleoid, forming the "head" of the comet, while fragmented DNA migrates out, forming the "tail".[6] The intensity and length of the comet tail are proportional to the amount of DNA damage.[5]
Data Presentation
While specific quantitative data for the comet assay with this compound is not yet widely published, the following tables present representative data from studies using other PARP inhibitors to demonstrate the expected outcomes. These tables illustrate the dose-dependent increase in DNA damage, as measured by common comet assay parameters, following treatment with a PARP inhibitor.
Table 1: Effect of a Representative PARP Inhibitor on Comet Tail Moment in U251 Glioma Cells [5]
| Treatment Group | Concentration (µM) | Mean Tail Moment (Arbitrary Units) ± SEM |
| Control (Vehicle) | 0 | 0.134 ± 0.0448 |
| Doxorubicin (Positive Control) | 1 | 13.84 ± 1.325 |
| PARP Inhibitor (Olaparib) + Temozolomide | 10 (Olaparib) | Significantly increased vs. Temozolomide alone |
Note: Data is illustrative and based on a study with Olaparib and Temozolomide to show the expected trend of increased DNA damage with PARP inhibition in the presence of a DNA damaging agent.[5]
Table 2: Quantification of DNA Damage using % DNA in Tail with a PARP Inhibitor [6]
| Treatment Group | Time Post-Irradiation | Mean % DNA in Tail |
| DMSO (Vehicle) + 10 Gy IR | 40 min | ~25% |
| PARP Inhibitor (Veliparib) + 10 Gy IR | 40 min | ~40% |
Note: This data from a study with Veliparib demonstrates that PARP inhibition can delay the repair of DNA damage induced by radiation, leading to a higher percentage of DNA in the comet tail.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the theoretical signaling pathway affected by this compound and the general experimental workflow for the comet assay.
Caption: PARP-2 inhibition by this compound disrupts Base Excision Repair, leading to the accumulation of DNA single-strand breaks, which can result in double-strand breaks and subsequent cell death.
Caption: The experimental workflow for the alkaline comet assay involves cell treatment, embedding, lysis, electrophoresis, staining, and analysis to quantify DNA damage.
Experimental Protocols
Materials and Reagents
-
Cell Lines: MCF-7 or MDA-MB-231 breast cancer cell lines (or other appropriate cell lines).
-
This compound: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Positive Control: A known DNA damaging agent (e.g., hydrogen peroxide (H₂O₂), methyl methanesulfonate (B1217627) (MMS), or a topoisomerase inhibitor).
-
Comet Assay Kit: Commercially available kits are recommended for consistency (e.g., from R&D Systems, Trevigen, or other suppliers). These kits typically include:
-
Comet slides (pre-coated with agarose)
-
Low-melting point agarose (LMAgarose)
-
Lysis solution
-
Alkaline unwinding and electrophoresis solution
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR® Gold, propidium (B1200493) iodide)
-
-
Phosphate-buffered saline (PBS): Ca²⁺ and Mg²⁺ free.
-
Cell culture medium and supplements.
-
Trypsin-EDTA.
-
Microcentrifuge tubes.
-
Pipettes and tips.
-
Horizontal electrophoresis apparatus.
-
Power supply.
-
Fluorescence microscope with appropriate filters.
-
Comet assay analysis software.
Cell Treatment
-
Cell Seeding: Seed the chosen cell line in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment:
-
Based on the reported IC50 values, a concentration range of 0.1 µM to 20 µM for this compound is recommended for initial experiments.[4] The cytotoxic IC50 for MCF-7 cells is 16.70 µM and for MDA-MB-231 cells is 11.32 µM after 24 hours of treatment.[4] It is advisable to perform a dose-response curve to determine the optimal concentration for your cell line and experimental conditions.
-
Incubate the cells with this compound for a suitable duration. A 24-hour incubation period has been used in previous studies with this compound.[4]
-
-
Controls:
-
Negative Control: Treat cells with the vehicle (e.g., DMSO) at the same final concentration as the this compound treated cells.
-
Positive Control: Treat cells with a known DNA damaging agent (e.g., 100 µM H₂O₂ for 20 minutes on ice) to ensure the assay is working correctly.
-
-
Optional Co-treatment: To observe the effect of this compound on the repair of induced DNA damage, cells can be pre-treated with the inhibitor for 1-2 hours before adding a DNA damaging agent for a short period.
Alkaline Comet Assay Protocol
Handle cells and slides under low light conditions to prevent additional DNA damage.
-
Cell Harvesting:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Harvest the cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Embedding Cells in Agarose:
-
Mix the cell suspension with molten LMAgarose (at 37°C) at a ratio of 1:10 (v/v).
-
Immediately pipette 50-75 µL of the cell/agarose mixture onto a pre-coated comet slide.
-
Gently place a coverslip over the agarose to spread it into a thin layer.
-
Solidify the agarose by placing the slides at 4°C for 10-30 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in pre-chilled lysis solution.
-
Incubate at 4°C for at least 1 hour (or overnight).
-
-
DNA Unwinding:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold alkaline unwinding and electrophoresis solution (pH > 13) until the slides are covered.
-
Let the DNA unwind for 20-40 minutes at 4°C.
-
-
Electrophoresis:
-
Apply a voltage of approximately 1 V/cm to the electrophoresis tank. The current should be around 300 mA.
-
Perform electrophoresis for 20-30 minutes at 4°C.
-
-
Neutralization:
-
Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer.
-
Incubate for 5-10 minutes at room temperature. Repeat this step two more times with fresh buffer.
-
-
Staining:
-
Drain the excess buffer from the slides and apply a few drops of the DNA staining solution to the agarose.
-
Incubate for 5-15 minutes at room temperature in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope with the appropriate filters for the chosen stain.
-
Capture images of at least 50-100 randomly selected comets per slide.
-
Analyze the images using comet scoring software to quantify DNA damage. Common parameters include:
-
% DNA in Tail: The percentage of the total DNA fluorescence that is in the tail.
-
Tail Length: The length of the comet tail from the edge of the head to the end of the tail.
-
Tail Moment: An integrated value that considers both the tail length and the fraction of DNA in the tail (Tail Moment = Tail Length x % DNA in Tail).
-
-
Conclusion
The alkaline comet assay is a powerful tool for quantifying the DNA damage induced by PARP-2 inhibitors like this compound. By inhibiting PARP-2, this compound is expected to lead to an accumulation of single-strand DNA breaks, which will be detected as an increase in the comet tail moment and other related parameters. This protocol provides a comprehensive guide for researchers to effectively utilize the comet assay to study the genotoxic effects of this compound and other PARP inhibitors, thereby aiding in the development of novel cancer therapeutics.
References
- 1. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibition impedes the maturation of nascent DNA strands during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Parp-2-IN-2: A Tool for Elucidating the Role of PARP-2 in Base Excision Repair
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the base excision repair (BER) pathway, a crucial cellular mechanism for repairing DNA single-strand breaks (SSBs) and damaged bases. PARP-2, in concert with its close homolog PARP-1, detects DNA damage and facilitates the recruitment of repair machinery to the lesion site. Understanding the specific roles of PARP-2 in this process is critical for developing targeted cancer therapies and elucidating fundamental mechanisms of genome stability. Parp-2-IN-2 is a potent and selective inhibitor of PARP-2, making it an invaluable tool for studying its function in BER. These application notes provide detailed protocols for utilizing this compound in various experimental settings to investigate its effects on BER.
Mechanism of Action
This compound acts as a competitive inhibitor at the NAD+ binding site of the PARP-2 enzyme. By preventing NAD+ from binding, it blocks the synthesis of poly(ADP-ribose) (PAR) chains, a post-translational modification essential for the recruitment of downstream BER factors like XRCC1. This inhibition of PARP-2 activity leads to the accumulation of unrepaired SSBs, which can subsequently collapse replication forks and generate more cytotoxic double-strand breaks (DSBs), particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.
Quantitative Data
The inhibitory activity of this compound and other relevant PARP inhibitors is summarized in the table below. This data is essential for determining appropriate working concentrations for in vitro and cell-based assays.
| Inhibitor | Target(s) | IC50 (nM) | Selectivity | Reference |
| Parp-2-IN-1 | PARP-2 | 11.5 | Selective for PARP-2 | [1] |
| Olaparib | PARP-1/2 | 5 (PARP-1), 1 (PARP-2) | Dual inhibitor | [2] |
| Veliparib (ABT-888) | PARP-1/2 | 5.2 (Ki, PARP-1), 2.9 (Ki, PARP-2) | Dual inhibitor | [3] |
| Niraparib | PARP-1/2 | 3.8 (PARP-1), 2.1 (PARP-2) | Dual inhibitor | [3] |
| Pamiparib | PARP-1/2 | 0.83 (PARP-1), 0.11 (PARP-2) | Dual inhibitor | [3] |
| UPF 1069 | PARP-2 | 300 | ~27-fold selective for PARP-2 over PARP-1 | [4] |
Signaling Pathway
The base excision repair pathway is a multi-step process involving several key enzymes. The following diagram illustrates the central role of PARP-2 and the mechanism of its inhibition by this compound.
Caption: Base Excision Repair Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on base excision repair are provided below.
PARP-2 Activity Assay (In Vitro)
This assay measures the enzymatic activity of purified PARP-2 in the presence of this compound.
Experimental Workflow:
Caption: Workflow for an in vitro PARP-2 activity assay.
Protocol:
-
Plate Coating: Coat a 96-well plate with histone H1 (10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA).
-
Reaction Setup: To each well, add 25 µL of assay buffer, 5 µL of activated DNA (e.g., sonicated calf thymus DNA, 1 µg/µL), 10 µL of purified recombinant PARP-2 enzyme (e.g., 50 nM), and 10 µL of the this compound dilution.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of reaction mix containing 1 µM biotinylated NAD+ in assay buffer.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add 100 µL of a chemiluminescent HRP substrate to each well.
-
Measurement: Immediately measure the luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method to detect DNA single-strand breaks in individual cells. This protocol can be used to assess the accumulation of DNA damage in cells treated with a DNA damaging agent and this compound.
Experimental Workflow:
Caption: Workflow for the Comet Assay.
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat the cells with a DNA damaging agent (e.g., 100 µM H₂O₂ for 15 minutes on ice) in the presence or absence of various concentrations of this compound for the desired time.
-
Cell Harvesting: Trypsinize and collect the cells. Wash once with ice-cold PBS and resuspend at a concentration of 1 x 10⁵ cells/mL in PBS.
-
Slide Preparation: Mix 10 µL of the cell suspension with 90 µL of 0.7% low-melting-point agarose at 37°C. Pipette the mixture onto a pre-coated slide (coated with 1% normal melting point agarose) and cover with a coverslip.
-
Lysis: After the agarose has solidified, gently remove the coverslip and immerse the slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
DNA Unwinding: Gently place the slides in a horizontal electrophoresis tank filled with freshly prepared, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) and let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
-
Neutralization: Carefully remove the slides and wash them gently three times for 5 minutes each with neutralization buffer (0.4 M Tris-HCl, pH 7.5).
-
Staining: Stain the slides with a fluorescent DNA dye (e.g., SYBR Green I) for 5 minutes in the dark.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per sample using specialized software to quantify the tail moment (a measure of DNA damage).
Cell Viability/Cytotoxicity Assay
This assay determines the effect of this compound on cell survival, often in combination with a DNA damaging agent, to assess for synthetic lethality or potentiation of cytotoxicity.
Experimental Workflow:
Caption: Workflow for a cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not lead to overconfluence during the experiment (e.g., 2,000-5,000 cells/well). Allow cells to attach overnight.
-
Treatment: Treat the cells with serial dilutions of this compound alone or in combination with a fixed concentration of a DNA damaging agent (e.g., methyl methanesulfonate (B1217627) (MMS) or temozolomide (B1682018) (TMZ)). Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Viability Assessment:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
PrestoBlue™ Assay: Add 10 µL of PrestoBlue™ reagent to each well and incubate for 1-2 hours. Read the fluorescence with excitation at 560 nm and emission at 590 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the inhibitor concentration to generate dose-response curves and determine the IC50 values.
Conclusion
This compound is a valuable research tool for dissecting the specific contributions of PARP-2 to the base excision repair pathway. The protocols provided herein offer a framework for investigating the biochemical and cellular consequences of selective PARP-2 inhibition. By employing these methods, researchers can gain deeper insights into the mechanisms of DNA repair and potentially identify new therapeutic strategies for cancer and other diseases associated with genomic instability.
References
Application Notes: Uncovering Resistance Mechanisms to Parp-2-IN-2 Using Genome-Wide CRISPR-Cas9 Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the DNA damage response (DDR), playing a crucial role in the repair of single-strand DNA breaks.[1][2] Inhibitors targeting PARP enzymes have emerged as a promising class of anti-cancer therapeutics, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. However, the development of resistance to PARP inhibitors, including the investigational compound Parp-2-IN-2, remains a significant clinical challenge.[3] Understanding the genetic basis of this resistance is paramount for developing more effective therapeutic strategies and identifying patient populations who will benefit most from these treatments.
This application note describes a comprehensive workflow for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify and validate genes whose loss confers resistance to this compound.[4][5][6] By systematically knocking out every gene in the genome, this powerful functional genomics approach allows for the unbiased discovery of novel resistance mechanisms, potential biomarkers, and new therapeutic targets to overcome resistance.[7][8]
Principle of the Assay
The core principle of a pooled CRISPR-Cas9 knockout screen for drug resistance is positive selection. A population of cells expressing the Cas9 nuclease is transduced with a lentiviral library of single-guide RNAs (sgRNAs), with each sgRNA targeting a specific gene for knockout. This creates a diverse pool of cells, each with a different gene knocked out.[4]
When this population is treated with a cytotoxic agent like this compound, cells that have lost a gene essential for the drug's efficacy will survive and proliferate. In contrast, cells with knockouts of non-essential genes or genes that sensitize the cell to the drug will be eliminated. By sequencing the sgRNAs present in the surviving cell population and comparing their abundance to the initial population, we can identify genes whose knockout is enriched, thus pointing to their role in mediating drug sensitivity.[9]
Experimental Workflow
The overall workflow for a genome-wide CRISPR-Cas9 screen to identify this compound resistance genes is a multi-step process that requires careful planning and execution.
Caption: A high-level overview of the experimental workflow for a CRISPR-Cas9 screen.
PARP-2 Signaling and DNA Repair Context
PARP-2 is a member of the PARP family of enzymes that are activated by DNA strand breaks.[2] Upon detecting DNA damage, PARP-2, along with the more abundant PARP-1, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins involved in DNA repair, such as histones and XRCC1.[1][10] This PARylation process serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the repair of single-strand breaks primarily through the base excision repair (BER) pathway.[2]
References
- 1. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ADP-ribose) polymerase-2: emerging transcriptional roles of a DNA-repair protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dunexbio.com [dunexbio.com]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Parp-2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the cellular response to DNA damage, playing a crucial role in the base excision repair (BER) pathway. Its function in maintaining genomic stability has made it a compelling target for the development of inhibitors, particularly in the field of oncology. High-throughput screening (HTS) assays are essential for the discovery and characterization of novel PARP-2 inhibitors. This document provides detailed application notes and protocols for the use of a representative PARP-2 inhibitor, herein referred to as Parp-2-IN-2, in various HTS formats. For the purpose of these notes, we will utilize data from known PARP-2 inhibitors such as Parp-2-IN-1 and PARP-2/1-IN-2 to illustrate the application.
Data Presentation: Inhibitory Activity of PARP-2 Inhibitors
The inhibitory potency of compounds against PARP-2 is typically determined by measuring their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki) in biochemical assays. Below is a summary of quantitative data for selected PARP-2 inhibitors.
| Compound | Target(s) | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| Parp-2-IN-1 | PARP-2 | 11.5 | - | Biochemical Assay | [1] |
| PARP-2/1-IN-2 | PARP-1 | - | 5 | Biochemical Assay | [2] |
| PARP-2 | - | 2 | Biochemical Assay | [2] | |
| Olaparib | PARP-1/2 | ~1 (PARP-1), ~5 (PARP-2) | - | Enzyme Activity Assay | [3] |
| Veliparib (ABT-888) | PARP-1/2 | ~5.2 (PARP-1), ~2.9 (PARP-2) | - | Enzyme Activity Assay | [4] |
| Rucaparib | PARP-1/2 | ~1.4 (PARP-1), ~6.6 (PARP-2) | - | Enzyme Activity Assay | |
| Niraparib | PARP-1/2 | ~3.8 (PARP-1), ~2.1 (PARP-2) | - | Enzyme Activity Assay | |
| Talazoparib | PARP-1/2 | ~0.57 (PARP-1) | - | Enzyme Activity Assay |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the PARP-2 signaling pathway and a typical HTS workflow.
Caption: PARP-2 signaling in response to DNA single-strand breaks.
Caption: A typical chemiluminescent HTS workflow for PARP-2 inhibitors.
Experimental Protocols
Chemiluminescent PARP-2 HTS Assay
This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-2, which is then detected via a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
Materials:
-
Purified recombinant human PARP-2 enzyme
-
Histone H1
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
Biotinylated NAD+
-
This compound (or other test compounds) dissolved in DMSO
-
384-well white opaque assay plates
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl2, 1 mM DTT
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with luminescence detection capabilities
Protocol:
-
Plate Coating:
-
Dilute Histone H1 to 10 µg/mL in PBS.
-
Add 25 µL of the diluted histone solution to each well of a 384-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 100 µL/well of PBST.
-
-
Blocking:
-
Add 100 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature (RT).
-
Wash the plate three times with 100 µL/well of PBST.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer containing a final DMSO concentration of 1%.
-
Add 5 µL of the diluted compound to the appropriate wells. For control wells, add 5 µL of Assay Buffer with 1% DMSO.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing PARP-2 enzyme (e.g., 1 nM final concentration) and activated DNA (e.g., 5 µg/mL final concentration) in Assay Buffer.
-
Add 20 µL of the reaction mixture to each well.
-
Prepare a substrate solution of biotinylated NAD+ (e.g., 250 nM final concentration) in Assay Buffer.
-
Add 25 µL of the biotinylated NAD+ solution to each well to start the reaction.
-
Incubate for 60 minutes at RT.
-
-
Signal Detection:
-
Wash the plate four times with 100 µL/well of PBST.
-
Dilute Streptavidin-HRP in Blocking Buffer according to the manufacturer's instructions.
-
Add 50 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at RT.
-
Wash the plate four times with 100 µL/well of PBST.
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Add 50 µL of the substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells without enzyme) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the control (DMSO-treated) wells.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
Fluorescence Polarization (FP) PARP-2 Trapping Assay
This homogeneous assay measures the binding of PARP-2 to a fluorescently labeled DNA oligonucleotide. In the presence of NAD+, PARP-2 automodifies and dissociates from the DNA, resulting in a low FP signal. "Trapping" inhibitors prevent this dissociation, leading to a sustained high FP signal.
Materials:
-
Purified recombinant human PARP-2 enzyme
-
Fluorescently labeled nicked DNA oligonucleotide
-
NAD+
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black, low-volume assay plates
-
Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 0.01% BSA, 2 mM DTT
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of PARP-2 enzyme (e.g., 10 nM) in Assay Buffer.
-
Prepare a 4X solution of the fluorescently labeled nicked DNA (e.g., 20 nM) in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer with a final DMSO concentration of 4%.
-
Prepare a 4X solution of NAD+ (e.g., 400 µM) in Assay Buffer.
-
-
Assay Assembly:
-
Add 5 µL of the diluted compound or vehicle (Assay Buffer with 4% DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the 4X fluorescently labeled nicked DNA to each well.
-
Add 10 µL of the 2X PARP-2 enzyme solution to each well.
-
Incubate for 15 minutes at RT to allow for enzyme-DNA binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 5 µL of the 4X NAD+ solution to each well (except for "no NAD+" controls, to which 5 µL of Assay Buffer is added).
-
Incubate for 60 minutes at RT.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis:
-
The FP signal is directly proportional to the amount of PARP-2 trapped on the DNA.
-
Calculate the percent trapping for each compound concentration relative to the "no NAD+" (maximum trapping) and vehicle controls.
-
Determine the EC50 value for trapping by plotting the percent trapping against the log of the compound concentration.
Conclusion
The protocols and data presented provide a comprehensive guide for the high-throughput screening and characterization of PARP-2 inhibitors like this compound. The choice of assay will depend on the specific research goals, with chemiluminescent assays being well-suited for identifying catalytic inhibitors and fluorescence polarization assays being ideal for detecting PARP-trapping agents. Careful optimization of assay conditions is crucial for generating robust and reproducible data in drug discovery campaigns targeting PARP-2.
References
Troubleshooting & Optimization
Technical Support Center: Parp-2-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Parp-2-IN-2. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when handling and dissolving this compound.
Q1: What is the recommended solvent for dissolving this compound?
Q2: My this compound is not dissolving completely in DMSO. What should I do?
If you observe that this compound is not fully dissolving, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C. This can help increase the solubility of the compound.
-
Vortexing: Mix the solution thoroughly by vortexing.
-
Sonication: Brief sonication can aid in the dissolution of suspended particles.[2][3]
If the compound still does not dissolve, it is possible that the solution is supersaturated. In this case, consider preparing a stock solution at a lower concentration.
Q3: Can I use other solvents to dissolve this compound?
While DMSO is the primary recommendation for stock solutions, for specific applications, particularly in vivo studies, a combination of solvents may be necessary. Formulations for similar PARP inhibitors have utilized co-solvents such as PEG300, Tween-80, and saline to achieve a clear and stable solution for administration.[2][3]
Q4: I observed precipitation in my stock solution after storing it at -20°C or -80°C. Is it still usable?
Precipitation can occur when a compound comes out of solution at lower temperatures.[2] To resolve this, gently warm the vial to 37°C and vortex or sonicate the solution until the precipitate is fully redissolved.[2] Always ensure the solution is clear before making further dilutions for your experiments. To minimize the risk of precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
Q5: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store stock solutions of PARP inhibitors at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[2][3]
Solubility Data of Similar PARP Inhibitors
While specific quantitative solubility data for this compound is not publicly available, the following table provides solubility information for a related compound, Parp-2-IN-1, which can serve as a useful reference.
| Solvent System | Solubility | Remarks |
| DMSO | ≥ 100 mg/mL | Ultrasonic treatment may be needed. Use of new DMSO is recommended.[3] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | Suitable for in vivo studies, yields a clear solution.[3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | An alternative formulation for in vivo experiments.[3] |
Experimental Protocols
Detailed Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Equilibration: Allow the vial of solid this compound and a fresh vial of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Determine the required volume of DMSO to add to the vial to achieve a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Mixing: Vortex the solution thoroughly for several minutes until the compound is completely dissolved.
-
Troubleshooting Dissolution: If the compound does not fully dissolve, gently warm the solution to 37°C for a few minutes and/or sonicate the vial briefly. Visually inspect the solution to ensure no particulates are present.
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Visualizations
The following diagrams illustrate the troubleshooting workflow for dissolving this compound and the signaling pathway context of PARP inhibitors.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified PARP-2 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Parp-2-IN-2
Welcome to the technical support center for Parp-2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing specific issues that may arise during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2) with a reported half-maximal inhibitory concentration (IC50) of 0.057 μM.[1] Its primary on-target effect is the inhibition of PARP-2's enzymatic activity, which plays a role in DNA repair, chromatin structure modulation, and other cellular processes.[2][3]
Q2: In which cell lines has the cytotoxic activity of this compound been demonstrated?
This compound has shown in vitro cytotoxicity in the following breast cancer cell lines:
-
MDA-MB-231: IC50 of 11.32 µM
-
MCF-7: IC50 of 16.70 µM[1]
Q3: What are the known cellular effects of this compound on cancer cells?
In MCF-7 breast cancer cells, this compound has been shown to induce cell cycle arrest at the G1/S phase and promote apoptosis.[1]
Q4: Are there known off-target effects for PARP inhibitors in general?
Yes, many PARP inhibitors exhibit a degree of promiscuity, meaning they can inhibit other members of the PARP superfamily beyond their primary target.[2] Some PARP inhibitors have also been found to have off-target effects on various protein kinases.[4] Therefore, it is crucial to consider and investigate potential off-target effects in your experiments.
Q5: Could this compound have off-target effects on other PARP family members?
Q6: Are there potential off-target effects of this compound on kinases?
Although a specific kinome scan for this compound is not publicly available, some PARP inhibitors have been shown to inhibit various kinases.[4] If you observe phenotypes inconsistent with PARP-2 inhibition alone, it may be prudent to investigate potential off-target kinase activity.
Q7: Could this compound affect SIRT1 activity?
This is a plausible off-target effect to investigate. PARP-2 is known to act as a negative regulator of SIRT1 expression by binding to its promoter.[6][7] Therefore, inhibiting PARP-2 with this compound could potentially lead to an increase in SIRT1 expression and activity. This interaction is indirect and transcriptional, rather than direct competition for NAD+.[6][7]
Q8: Does this compound interact with the telomere-binding protein TRF2?
While a direct interaction of this compound with TRF2 has not been documented, PARP-2 itself physically binds to TRF2 and negatively regulates its DNA binding activity through poly(ADP-ribosyl)ation.[8][9] Inhibition of PARP-2 by this compound could therefore indirectly affect TRF2 function and telomere maintenance.
Q9: Is there a potential for this compound to affect topoisomerase activity?
PARP-1 and PARP-2 have been shown to modulate the function of topoisomerase II beta (TOP2B) during chromatin condensation.[10] Inhibition of PARP-2 by this compound might therefore indirectly influence the activity of TOP2B.
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype that is inconsistent with the known effects of PARP-2 inhibition.
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is engaging with PARP-2 in your cellular model at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
-
Investigate Off-Target PARP Isoforms: If possible, assess the inhibitory activity of this compound against other PARP family members, particularly PARP-1.
-
Screen for Off-Target Kinase Activity: A kinome scan can identify potential off-target kinases.
-
Use a Structurally Different PARP-2 Inhibitor: Repeat key experiments with a different PARP-2 inhibitor that has a distinct chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete PARP-2. If this recapitulates the phenotype observed with this compound, it confirms an on-target effect.
Issue 2: My in vivo study with this compound is showing unexpected toxicity.
Possible Cause: The toxicity may be due to off-target effects of the inhibitor.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine if the toxicity occurs at concentrations significantly higher than those required for PARP-2 inhibition in your model.
-
Evaluate Potential Off-Target Related Biomarkers: If you have identified potential off-targets (e.g., specific kinases or altered SIRT1 activity), investigate downstream biomarkers of those pathways in your in vivo samples.
-
Compare with a More Selective Inhibitor: If available, perform a comparative in vivo study with a more selective PARP-2 inhibitor to assess if the toxicity is mitigated.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 (µM) | Cell Line | Assay Type |
| PARP-2 | 0.057 | - | Enzymatic Assay |
| MDA-MB-231 cells | 11.32 | Human Breast Cancer | Cytotoxicity Assay |
| MCF-7 cells | 16.70 | Human Breast Cancer | Cytotoxicity Assay |
Data from MedchemExpress product page.[1]
Experimental Protocols
Protocol 1: PARP Enzyme Inhibition Assay
This protocol is a general guideline for determining the IC50 of an inhibitor against a purified PARP enzyme.
Materials:
-
Purified recombinant PARP-2 enzyme
-
This compound
-
Histone-coated microplate
-
Activated DNA
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
To the histone-coated wells, add the PARP-2 enzyme, activated DNA, and the diluted inhibitor or vehicle control (DMSO).
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at 30°C for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow to confirm that this compound is binding to PARP-2 within intact cells.
Materials:
-
Cells of interest
-
This compound
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-PARP-2 antibody
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle control (DMSO) for a specified time.
-
Harvest and wash the cells with PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots at different temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble PARP-2 in each sample by Western blotting using an anti-PARP-2 antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of this compound on the cell cycle.
Materials:
-
Cells of interest
-
This compound
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat cells with different concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Potential off-target signaling interactions of this compound.
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. benchchem.com [benchchem.com]
- 5. Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP-2 regulates SIRT1 expression and whole body energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference between PARPs and SIRT1: a novel approach to healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional interaction between poly(ADP-Ribose) polymerase 2 (PARP-2) and TRF2: PARP activity negatively regulates TRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Interaction between Poly(ADP-Ribose) Polymerase 2 (PARP-2) and TRF2: PARP Activity Negatively Regulates TRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poly(ADP-Ribose) Polymerases PARP1 and PARP2 Modulate Topoisomerase II Beta (TOP2B) Function During Chromatin Condensation in Mouse Spermiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Parp-2-IN-2 stability in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Parp-2-IN-2.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, it is recommended to store the solid form of this compound at -20°C. Under these conditions, the compound is expected to be stable for at least one year. For short-term storage, 4°C is acceptable. To prevent degradation from moisture, ensure the container is tightly sealed.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is advisable to use anhydrous DMSO to minimize degradation due to hydrolysis.
Q3: How should I store the stock solution of this compound?
A3: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C. Based on data for the similar compound Parp-2-IN-1, a stock solution stored under these conditions is expected to be stable for up to 6 months.[1] For short-term storage of up to one month, -20°C is a suitable alternative.[1]
Q4: Can I store the this compound stock solution at room temperature?
A4: It is not recommended to store stock solutions of this compound at room temperature for extended periods, as this can lead to significant degradation. If temporary storage at room temperature is necessary during an experiment, it should be for the shortest duration possible.
Q5: My this compound solution appears to have precipitated. What should I do?
A5: If you observe precipitation in your this compound solution, it is recommended to warm the solution gently (e.g., in a 37°C water bath) and vortex or sonicate to redissolve the compound. If the precipitate does not dissolve, it may indicate that the solubility limit has been exceeded or that the compound has degraded. In such cases, it is advisable to prepare a fresh solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution from solid compound. 2. Ensure stock solutions are stored in single-use aliquots at -80°C. 3. Minimize the time working solutions are kept at room temperature. |
| Precipitation in working solution | The solubility of this compound has been exceeded in the aqueous buffer. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final working solution (ensure it is compatible with your experimental system). 3. Consider using a different co-solvent if compatible with your assay. |
| Loss of compound activity | Degradation of the compound in the experimental buffer over time. | 1. Perform a stability test of this compound in your specific experimental buffer (see Experimental Protocols section). 2. Prepare fresh working solutions immediately before each experiment. |
Stability and Solubility Data
Disclaimer: Specific stability data for this compound is not publicly available. The following tables are based on general recommendations for small molecules and data from a structurally related compound, Parp-2-IN-1. Users are strongly advised to perform their own stability studies for their specific experimental conditions.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Expected Stability |
| Solid (Powder) | -20°C | ≥ 1 year |
| 4°C | Short-term | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Table 2: Solubility Information
| Solvent | Solubility | Notes |
| DMSO | Information not available for this compound. Parp-2-IN-1 is soluble at 100 mg/mL.[1] | Anhydrous DMSO is recommended. |
| Ethanol | Information not available. | |
| PBS (pH 7.4) | Information not available. Likely low solubility. | The use of a co-solvent such as DMSO is typically required for aqueous solutions. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using HPLC
This protocol provides a general method to evaluate the stability of this compound in a specific solution over time.
Materials:
-
This compound
-
Desired solvent/buffer (e.g., DMSO, PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare the test solution by diluting the stock solution to the desired final concentration in the experimental buffer.
-
Timepoint 0 (T=0): Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential reaction (e.g., by adding an equal volume of cold acetonitrile). Analyze this sample by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining test solution under the desired storage conditions (e.g., room temperature, 4°C, 37°C).
-
Subsequent Timepoints: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), take additional aliquots of the incubated solution. Process these samples in the same manner as the T=0 sample and analyze by HPLC.
-
Data Analysis:
-
For each timepoint, calculate the percentage of this compound remaining relative to the T=0 sample using the peak areas.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PARP2 in the DNA single-strand break repair pathway.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Measuring PARP-2-IN-2 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the target engagement of PARP-2-IN-2. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to measure this compound target engagement in a cellular context?
A1: The primary methods for measuring the direct binding of this compound to PARP-2 within cells are the Cellular Thermal Shift Assay (CETSA) and NanoBRET® Target Engagement Assays.[1][2][3] CETSA assesses the thermal stabilization of PARP-2 upon inhibitor binding, while NanoBRET® measures the displacement of a tracer from a NanoLuc®-PARP-2 fusion protein by the inhibitor.[2][3][4]
Q2: How can I indirectly measure the inhibitory effect of this compound on PARP-2 activity in cells?
A2: You can indirectly measure the effect of this compound by quantifying the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity.[5] A common method is to induce DNA damage (e.g., with H₂O₂ or MMS) to stimulate PARP activity and then use Western blotting to detect PAR levels.[5][6] Effective engagement of PARP-2 by the inhibitor will lead to a dose-dependent reduction in PARylation.[5]
Q3: What is "PARP trapping," and how can I measure it for this compound?
A3: PARP trapping is a mechanism where PARP inhibitors stabilize the PARP enzyme on DNA, creating a cytotoxic complex that can interfere with DNA replication.[6][7] This is a key aspect of the mechanism of action for many PARP inhibitors.[6][8] You can measure PARP trapping using fluorescence-based DNA binding assays, such as fluorescence polarization (FP) or anisotropy, where the inhibitor's ability to prevent the dissociation of PARP-2 from a fluorescently labeled DNA substrate is quantified.[6][9]
Q4: Are there biochemical assays available to measure the direct interaction of this compound with purified PARP-2 enzyme?
A4: Yes, several biochemical assays can be used. Fluorescence polarization (FP) competitive binding assays are common, where this compound competes with a fluorescently labeled probe (like an olaparib-based probe) for binding to purified PARP-2.[10] Chemiluminescent and colorimetric ELISA-based assays are also available, which measure the enzymatic activity of PARP-2 in the presence of the inhibitor.[9][11]
Troubleshooting Guides
Issue 1: Inconsistent results in my Cellular Thermal Shift Assay (CETSA) for PARP-2 engagement.
-
Possible Cause 1: Suboptimal heating conditions. The optimal temperature for detecting thermal stabilization of PARP-2 may vary between cell lines.
-
Troubleshooting Step: Perform a temperature gradient experiment (e.g., from 40°C to 60°C) to determine the optimal temperature that shows the largest window between the vehicle-treated and inhibitor-treated samples.
-
-
Possible Cause 2: Inefficient cell lysis. Incomplete lysis can lead to variability in the amount of soluble protein recovered.
-
Possible Cause 3: Low expression of PARP-2. Some cell lines may have low endogenous levels of PARP-2, making it difficult to detect a significant shift.
-
Troubleshooting Step: Confirm PARP-2 expression levels in your chosen cell line via Western blot. If expression is low, consider using a cell line with higher PARP-2 expression or an overexpression system.
-
Issue 2: High background signal in my PAR-level Western blot.
-
Possible Cause 1: Non-specific antibody binding. The anti-PAR antibody may be cross-reacting with other cellular components.
-
Troubleshooting Step: Optimize your antibody dilution and blocking conditions. Ensure you are using a well-validated anti-PAR antibody. Include a negative control where cells are not treated with a DNA damaging agent to assess baseline signal.
-
-
Possible Cause 2: Excessive DNA damage. Very high concentrations of DNA damaging agents can lead to massive PARP activation and a saturated signal, making it difficult to discern inhibitor effects.
-
Troubleshooting Step: Perform a dose-response of the DNA damaging agent (e.g., H₂O₂) to find a concentration that induces a robust but not saturating PAR signal.
-
Issue 3: My biochemical assay (e.g., FP) shows potent inhibition, but I don't see a corresponding effect in my cellular assays.
-
Possible Cause 1: Poor cell permeability of this compound. The compound may not be efficiently entering the cells to engage with PARP-2.
-
Troubleshooting Step: Assess compound permeability using standard in vitro ADME assays. If permeability is low, consider structural modifications to the compound if feasible.
-
-
Possible Cause 2: Compound efflux from cells. The inhibitor may be actively transported out of the cells by efflux pumps.
-
Troubleshooting Step: Test for target engagement in the presence of known efflux pump inhibitors to see if the cellular potency of this compound increases.
-
-
Possible Cause 3: Off-target effects at high concentrations. In cellular assays, high concentrations of the inhibitor might induce cytotoxicity through off-target mechanisms, confounding the interpretation of on-target effects.[1]
-
Troubleshooting Step: Perform a cell viability assay to determine the cytotoxic concentration range of your inhibitor. Correlate target engagement data with non-toxic concentrations.
-
Quantitative Data Summary
| Assay Type | Parameter Measured | Typical Values for Potent PARP Inhibitors | Reference |
| Biochemical Assays | |||
| Fluorescence Polarization (FP) | IC₅₀ (nM) | Single to low double-digit nM | [13] |
| Chemiluminescent/ELISA | IC₅₀ (nM) | Single to low double-digit nM | [6] |
| Cellular Assays | |||
| Cellular Thermal Shift Assay (CETSA) | EC₅₀ (nM) | Varies depending on cell permeability and target abundance | [5] |
| NanoBRET® Target Engagement | IC₅₀ (nM) | Varies depending on cell permeability and target abundance | [3] |
| Western Blot (PAR levels) | EC₅₀ (µM) | Low µM range | [6] |
| PARP Trapping Assays | |||
| Fluorescence Anisotropy | EC₅₀ (µM) | Low µM range | [6] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for PARP-2 Target Engagement
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for 1 hour.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[12]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]
-
Protein Quantification and Western Blot: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Prepare samples for SDS-PAGE, ensuring equal protein loading. Perform a Western blot using a primary antibody specific for PARP-2 to detect the amount of soluble PARP-2 at each temperature.[5]
Protocol 2: Western Blot for PARP Activity (PARylation)
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Induce DNA Damage: Treat the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 0.01% MMS for 15 minutes) to stimulate PARP activity.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and sonicate briefly to shear DNA.[5]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration.
-
Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the proteins to a PVDF membrane. Block the membrane and then incubate with a primary antibody against PAR. Use a loading control antibody (e.g., anti-Actin or anti-Tubulin). Wash and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate. A reduction in the high molecular weight smear indicates inhibition of PARP activity.[5]
Visualizations
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: PARP-2 signaling and mechanism of inhibition.
Caption: Troubleshooting logic for target engagement assays.
References
- 1. benchchem.com [benchchem.com]
- 2. NanoBRET® TE Assays for PARPs and PARG [promega.sg]
- 3. reactionbiology.com [reactionbiology.com]
- 4. annualreviews.org [annualreviews.org]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Revisiting PARP2 and PARP1 trapping through quantitative live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. youtube.com [youtube.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Parp-2-IN-2 Western Blot Technical Support Center
Welcome to the technical support center for Parp-2-IN-2 western blotting. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions.
Troubleshooting this compound Western Blot Results
This guide addresses common issues encountered during the western blot analysis of PARP-2 following treatment with this compound.
| Problem | Possible Cause | Suggested Solution |
| No Signal or Weak Signal for PARP-2 | Insufficient Protein Loading: The total amount of protein in the lysate is too low. | - Ensure a sufficient amount of protein is loaded per well (typically 20-40 µg of total protein from cell lysate).- Concentrate the lysate if the protein concentration is low. |
| Inefficient Protein Transfer: PARP-2 protein was not effectively transferred from the gel to the membrane. | - Verify successful transfer by staining the membrane with Ponceau S before blocking.- Optimize transfer time and voltage, especially for a ~62-66 kDa protein like PARP-2. | |
| Suboptimal Antibody Concentration: The primary or secondary antibody concentration is too low. | - Titrate the primary antibody to find the optimal concentration.- Use a fresh dilution of the secondary antibody at the recommended concentration. | |
| Inactive Antibody: The PARP-2 antibody has lost its activity. | - Use a fresh aliquot of the antibody.- Include a positive control (lysate from cells known to express PARP-2) to verify antibody activity. | |
| High Background | Insufficient Blocking: The membrane was not adequately blocked, leading to non-specific antibody binding. | - Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).- Use a different blocking agent (e.g., switch from non-fat milk to BSA or vice versa). |
| Antibody Concentration Too High: The primary or secondary antibody concentration is excessive. | - Reduce the concentration of the primary and/or secondary antibody. | |
| Inadequate Washing: Insufficient washing steps to remove unbound antibodies. | - Increase the number and duration of washes with TBST buffer. | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins. | - Use a more specific antibody; check the antibody datasheet for validation data.- Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Protein Degradation: The protein sample has degraded, leading to smaller, non-specific bands. | - Add protease inhibitors to the lysis buffer and keep samples on ice.- Use fresh lysates for western blotting. | |
| PARP-2 Isoforms or Cleavage: The antibody may be detecting different isoforms or cleavage products of PARP-2. PARP-2 can be cleaved by caspases during apoptosis.[1] | - Consult the literature to see if the observed band sizes correspond to known isoforms or cleavage products.- this compound has been shown to induce apoptosis, which may lead to the appearance of cleaved PARP-2 fragments.[2] | |
| Unexpected Change in PARP-2 Band Intensity After this compound Treatment | "PARP Trapping" Phenomenon: PARP inhibitors can "trap" PARP enzymes on the DNA, which may lead to their accumulation in the chromatin-bound fraction rather than a change in total protein levels.[3][4] | - To assess PARP trapping, perform cellular fractionation to separate cytoplasmic, nuclear soluble, and chromatin-bound proteins, followed by western blotting for PARP-2 in each fraction. An increase in the chromatin-bound fraction would be expected. |
| Cell Line-Specific Effects: The effect of PARP-2 inhibition or depletion on protein levels can be cell-line dependent.[5] | - Compare your results with published data for the same cell line, if available. | |
| Inhibitor Concentration and Treatment Time: The concentration of this compound and the duration of treatment may not be optimal to observe a change in protein levels. | - Perform a dose-response and time-course experiment to determine the optimal conditions. The IC50 for this compound is 0.057 µM.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of PARP-2 in a western blot?
A1: The expected molecular weight of full-length human PARP-2 is approximately 62-66 kDa.[1][6] There are a couple of isoforms of PARP-2 which may result in slight variations in the observed molecular weight.[7]
Q2: I treated my cells with this compound, but I don't see a decrease in the PARP-2 band. Is this normal?
A2: Yes, this can be a normal observation. Many PARP inhibitors, including likely this compound, work by inhibiting the enzymatic activity of PARP-2 and can also cause a phenomenon known as "PARP trapping".[3][4] This means the inhibitor stabilizes the interaction of PARP-2 with DNA, effectively trapping it on the chromatin. This does not necessarily lead to a decrease in the total amount of PARP-2 protein. To investigate this, you would need to perform a cellular fractionation experiment to see if there is an increase in the amount of PARP-2 in the chromatin-bound fraction.
Q3: Can this compound treatment lead to the appearance of extra bands for PARP-2?
A3: It is possible. This compound has been reported to induce apoptosis in cancer cells.[2] During apoptosis, PARP-2 can be cleaved by caspases, which would result in the appearance of smaller protein fragments on your western blot.
Q4: What is a good positive control for a PARP-2 western blot?
A4: A good positive control would be a lysate from a cell line known to express PARP-2 at detectable levels. Many common cancer cell lines, such as HeLa or U2OS, express PARP-2.[5] You can also use recombinant PARP-2 protein as a positive control.
Q5: What are the alternative names for this compound?
A5: this compound is also referred to as compound 27 in some publications.[2] The systematic name for PARP-2 is Poly [ADP-ribose] polymerase 2, and it has other aliases such as ADPRT2 and ARTD2.[8][9]
Quantitative Data Summary
The following table summarizes key quantitative data for PARP-2 and related inhibitors.
| Parameter | Value | Source |
| This compound IC50 | 0.057 µM | [2] |
| Parp-2-IN-1 IC50 | 11.5 nM | [10] |
| PARP-2 Molecular Weight | ~62-66 kDa | [1][6] |
Experimental Protocol: Western Blotting for PARP-2 after this compound Treatment
This protocol provides a general framework for performing a western blot to detect PARP-2 in cultured cells after treatment with this compound.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired length of time (e.g., 24 hours). A dose-response experiment around the IC50 value (0.057 µM) is recommended to determine the optimal concentration for your cell line.[2]
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or another suitable lysis buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation for SDS-PAGE:
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-polyacrylamide gel (a 10% gel is suitable for resolving PARP-2).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP-2 (refer to the manufacturer's datasheet for the recommended dilution, a starting point could be 1:1000) overnight at 4°C with gentle agitation.[6][11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the primary antibody host) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Caption: Signaling pathway of PARP-2 in DNA repair and its inhibition by this compound.
Caption: Experimental workflow for this compound western blot analysis.
References
- 1. Poly(ADP-ribose) polymerase-2: emerging transcriptional roles of a DNA-repair protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PARP-2 depletion results in lower radiation cell survival but cell line-specific differences in poly(ADP-ribose) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. uniprot.org [uniprot.org]
- 8. genecards.org [genecards.org]
- 9. PARP2 - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biocompare.com [biocompare.com]
Technical Support Center: PARP-2 Dynamics in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the degradation and half-life of the PARP-2 protein in response to inhibitors.
Frequently Asked Questions (FAQs)
Q1: My PARP-2 protein levels do not decrease after treatment with my inhibitor. What could be the reason?
A1: There are several potential reasons why you might not observe a decrease in PARP-2 protein levels:
-
Ineffective Inhibition of Protein Synthesis: If you are using a protein synthesis inhibitor like cycloheximide (B1669411) (CHX), ensure it is active and used at the correct concentration for your cell line. It is advisable to perform a titration experiment to determine the optimal concentration.[1]
-
Slow Protein Turnover: PARP-2 may have a long half-life in your specific cell model, meaning that significant degradation may not be observable within a short experimental timeframe. Consider extending the treatment duration.
-
Inhibitor Action Mechanism: Your inhibitor may not induce PARP-2 degradation. PARP inhibitors can have various mechanisms of action, including trapping the enzyme on DNA, which may not necessarily lead to its immediate degradation.[2]
-
Experimental Variability: Ensure consistent loading of protein samples for Western blotting. Use a reliable loading control (e.g., β-actin, GAPDH) to normalize your results.
Q2: How can I determine if my inhibitor causes PARP-2 degradation through the proteasome pathway?
A2: To investigate the involvement of the proteasome pathway, you can co-treat your cells with your inhibitor and a proteasome inhibitor, such as MG132.[3][4][5] If your inhibitor induces proteasomal degradation of PARP-2, co-treatment with MG132 should "rescue" the protein from degradation, leading to higher PARP-2 levels compared to treatment with your inhibitor alone.
Q3: I am observing high variability in my protein half-life experiments. How can I improve consistency?
A3: High variability can be minimized by:
-
Strict Time Adherence: Be precise with your time points for cell harvesting after treatment.
-
Consistent Cell Culture Conditions: Ensure cells are at a similar confluency and passage number for each experiment.
-
Reagent Preparation: Prepare fresh solutions of inhibitors like cycloheximide for each experiment to ensure maximal activity.[6]
-
Replicates: Perform multiple biological replicates to ensure the observed effects are consistent and statistically significant.
Troubleshooting Guides
Guide 1: Cycloheximide (CHX) Chase Assay for PARP-2 Half-Life Determination
This guide addresses common issues encountered during a CHX chase assay to determine the half-life of PARP-2.
| Problem | Possible Cause | Solution |
| No change in PARP-2 levels across time points | Ineffective CHX concentration. | Perform a dose-response curve to determine the optimal CHX concentration for your cell line (typically 50-300 µg/ml).[1] |
| PARP-2 has a very long half-life. | Extend the time course of the experiment (e.g., up to 24 hours or longer).[1] | |
| Complete loss of all protein, including loading control, at later time points | CHX is causing significant cytotoxicity. | Reduce the CHX concentration or the duration of the experiment. Perform a cell viability assay (e.g., MTT) to assess toxicity. |
| Inconsistent loading control levels | Pipetting errors during sample loading. | Carefully measure and load equal amounts of protein for each sample. Use a reliable protein quantification method (e.g., BCA assay).[1] |
Guide 2: Investigating Proteasomal Degradation of PARP-2
This guide helps troubleshoot experiments using proteasome inhibitors like MG132.
| Problem | Possible Cause | Solution |
| No "rescue" of PARP-2 levels with MG132 co-treatment | Degradation is not proteasome-mediated. | Consider other degradation pathways, such as lysosomal degradation, and use appropriate inhibitors (e.g., chloroquine).[3] |
| Ineffective MG132 concentration or treatment time. | Titrate the MG132 concentration (typically 10-50 µM) and optimize the pre-incubation time before adding your inhibitor.[3][7] | |
| General cellular toxicity with MG132 treatment | MG132 is toxic to the cells at the concentration used. | Lower the concentration of MG132 and/or reduce the treatment duration. Confirm toxicity with a cell viability assay.[8] |
Quantitative Data Summary
The following tables present example data from hypothetical experiments to determine PARP-2 half-life and its degradation pathway.
Table 1: Example Data for PARP-2 Half-Life Determination using a CHX Chase Assay
| Time after CHX Treatment (hours) | Normalized PARP-2 Level (%) |
| 0 | 100 |
| 2 | 85 |
| 4 | 60 |
| 8 | 45 |
| 12 | 25 |
| 24 | 10 |
Table 2: Example Data for Investigating PARP-2 Degradation Pathway
| Treatment | Normalized PARP-2 Level (%) |
| Vehicle Control | 100 |
| "Parp-2-IN-2" (8 hours) | 40 |
| MG132 (1 hour pre-treatment) | 95 |
| "this compound" + MG132 | 85 |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay
This protocol outlines the steps to determine the half-life of PARP-2.
-
Cell Seeding: Seed cells in multiple plates to have a separate plate for each time point.
-
Cell Treatment: When cells reach the desired confluency (e.g., 80-90%), treat them with cycloheximide at a pre-determined optimal concentration.[9]
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours).[1] The 0-hour time point serves as the baseline.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[1]
-
Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against PARP-2 and a loading control.
-
Data Analysis: Quantify the band intensities and normalize the PARP-2 signal to the loading control. Plot the normalized PARP-2 levels against time to determine the half-life.
Protocol 2: Proteasome Inhibition Assay
This protocol is for determining if PARP-2 degradation is proteasome-dependent.
-
Cell Seeding: Seed cells in a multi-well plate.
-
Proteasome Inhibitor Pre-treatment: Pre-treat one set of wells with a proteasome inhibitor (e.g., 50µM MG132) for 1-2 hours.[3]
-
Inhibitor Treatment: Add your test inhibitor (e.g., "this compound") to the relevant wells (with and without MG132 pre-treatment) and incubate for the desired time. Include vehicle-only and MG132-only controls.
-
Cell Lysis and Analysis: Harvest the cells, extract protein, and perform Western blot analysis for PARP-2 and a loading control as described in the CHX chase assay protocol.
-
Data Interpretation: Compare the PARP-2 protein levels between the different treatment groups. A significant increase in PARP-2 levels in the co-treatment group compared to the inhibitor-only group suggests proteasome-mediated degradation.
Visualizations
Caption: Workflow for determining protein half-life using a cycloheximide chase assay.
Caption: Logic diagram for investigating proteasome-dependent protein degradation.
Caption: Signaling pathway for hypothetical inhibitor-induced PARP-2 degradation.
References
- 1. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MG132 - Wikipedia [en.wikipedia.org]
- 5. invivogen.com [invivogen.com]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 7. Proteasome Inhibitors [labome.com]
- 8. Proteasome Inhibitor MG132 is Toxic and Inhibits the Proliferation of Rat Neural Stem Cells but Increases BDNF Expression to Protect Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Parp-2-IN-2 precipitation in media
Welcome to the technical support center for Parp-2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding compound precipitation in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of small molecule inhibitors like this compound upon dilution into aqueous cell culture media is a common issue that can significantly impact experimental results. The following guide provides a systematic approach to troubleshooting and preventing this problem.
Issue: Precipitate observed immediately after adding this compound to cell culture media.
| Possible Cause | Recommended Solution |
| High Final DMSO Concentration | The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid both cytotoxicity and precipitation.[1] Prepare a higher concentration stock solution of this compound in DMSO to minimize the volume added to the media. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to crash out of solution.[2] Perform serial dilutions of the DMSO stock in pre-warmed (37°C) media. Add the inhibitor dropwise while gently vortexing or swirling the media to ensure rapid and even distribution.[2] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at cooler temperatures. Always use pre-warmed (37°C) cell culture media for dilutions.[2] |
| Incorrect Stock Solution Preparation | The initial stock solution in DMSO may not be fully dissolved. Ensure the compound is completely dissolved in DMSO before further dilution. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution.[3] |
Issue: Media appears clear initially, but a precipitate forms after incubation.
| Possible Cause | Recommended Solution |
| Interaction with Media Components | This compound may interact with components in the media, such as salts or amino acids, leading to the formation of insoluble complexes over time.[2] If precipitation persists, consider trying a different basal media formulation. |
| pH Shift in Media | Changes in the pH of the culture medium during incubation can affect the solubility of the compound. Ensure your incubator's CO₂ levels are stable and the media is properly buffered. |
| Compound Instability | The compound may be unstable in the aqueous environment of the cell culture media at 37°C over extended periods. While specific stability data for this compound is not readily available, this is a possibility for many small molecules.[4] |
| Exceeding Solubility Limit at Working Concentration | The working concentration of this compound may be too high for the specific media and conditions being used. Determine the maximum soluble concentration by preparing a dilution series and observing for precipitation over the intended incubation period. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent Preparation: Allow the vial of solid this compound and a fresh, anhydrous bottle of DMSO to equilibrate to room temperature.
-
Dissolution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use brief sonication or gentle warming (not exceeding 37°C) to aid dissolution.[3]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Pre-warm Media: Pre-warm the desired cell culture medium (e.g., DMEM, RPMI-1640) to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in DMSO. This helps to reduce the shock of a large dilution into an aqueous environment.[1]
-
Final Dilution: While gently vortexing or swirling the pre-warmed media, add the this compound stock solution (or intermediate dilution) dropwise to achieve the final desired concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%.[2]
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. If the solution is not clear, troubleshoot using the guide above.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2).[5] PARP-2 is a key enzyme in the DNA damage response, particularly in the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[6][7] By inhibiting PARP-2, this compound prevents the repair of these breaks, which can lead to the accumulation of DNA damage and subsequently, cell death, especially in cancer cells with other DNA repair deficiencies.[5]
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be aliquoted into single-use vials and stored at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.
Q4: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?
A4: If you are observing unexpected cytotoxicity, it could be due to a high final concentration of DMSO in your cell culture medium. It is recommended to keep the final DMSO concentration below 0.1% to minimize solvent-related toxicity.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to differentiate between compound-specific effects and solvent-induced toxicity.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: To determine the maximum soluble concentration, you can perform a simple solubility test. Prepare a serial dilution of this compound in your specific cell culture medium (including serum, if applicable) at 37°C. Visually inspect the solutions for any signs of precipitation or cloudiness at different time points (e.g., immediately, 2 hours, 6 hours, and 24 hours). The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration under those conditions.[2]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PARP-2 signaling pathway in DNA single-strand break repair and the point of inhibition by this compound.
Caption: Recommended experimental workflow for the preparation and use of this compound in cell-based assays.
References
- 1. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP-2 depletion results in lower radiation cell survival but cell line-specific differences in poly(ADP-ribose) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Parp-2-IN-2
Welcome to the technical support center for Parp-2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges and provide deeper insights into the mechanisms of action and potential resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2), an enzyme critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a state known as homologous recombination deficiency or HRD), the inhibition of PARP-2 by this compound leads to the accumulation of unrepaired SSBs.[3] During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs).[1][4] In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately cell death.[3] This concept is known as synthetic lethality.[3] An important aspect of the action of many PARP inhibitors is the "trapping" of the PARP enzyme on the DNA at the site of damage, which is a highly cytotoxic event that further contributes to the inhibitor's efficacy.[3][5]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
Resistance to PARP inhibitors, which is likely to be applicable to this compound, can arise through several mechanisms. These can be broadly categorized as:
-
Restoration of Homologous Recombination (HR) Proficiency: This is a primary mechanism of acquired resistance. Cancer cells can regain their ability to repair DSBs through secondary or "reversion" mutations in genes like BRCA1 or BRCA2 that restore their function.[3][6][7]
-
Replication Fork Stabilization: Cells can develop mechanisms to protect stalled replication forks from collapsing into DSBs.[3][6][7] This can involve the loss of function of nucleases that degrade stalled forks.
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (P-gp or MDR1), can decrease the intracellular concentration of the PARP inhibitor by actively pumping it out of the cell.[6]
-
Altered PARP2 Expression or Activity: Reduced expression of PARP2 or mutations in the PARP2 gene that prevent the binding of this compound can lead to resistance.[6]
-
Changes in DNA Repair Pathways: Upregulation of alternative DNA repair pathways, such as non-homologous end joining (NHEJ) or alternative end-joining (alt-EJ), can compensate for the loss of HR and PARP-mediated repair.[1]
-
Loss of SLFN11 Expression: The gene SLFN11 has been identified as a potential biomarker for sensitivity to PARP inhibitors. Its inactivation has been associated with resistance.[8]
Troubleshooting Guides
Issue 1: High variability in the efficacy of this compound across different cell lines.
-
Question: We are testing this compound on a panel of cell lines and observing a wide range of IC50 values. Why is this happening and how can we rationalize our results?
-
Answer: This is expected behavior for a PARP inhibitor. The efficacy of this compound is highly dependent on the genetic background of the cell line, particularly its DNA damage response (DDR) capabilities.
-
Recommendation 1: Characterize the HR status of your cell lines. Cell lines with known defects in HR pathway genes (e.g., BRCA1, BRCA2, PALB2, RAD51C) are expected to be more sensitive. You can assess this through genomic sequencing, western blotting for key HR proteins, or functional assays like RAD51 foci formation.
-
Recommendation 2: Assess the expression of drug transporters. High expression of efflux pumps like P-glycoprotein can lead to inherent resistance. This can be checked by western blot or qPCR.
-
Recommendation 3: Measure PARP2 expression levels. Differences in the expression of the drug target, PARP2, can also contribute to varied responses.
-
Issue 2: Our initially sensitive cell line is now showing decreased sensitivity to this compound after prolonged culture with the inhibitor.
-
Question: We have been culturing a sensitive cell line with increasing concentrations of this compound to develop a resistant model. The cells are now growing at concentrations that were previously cytotoxic. How can we investigate the mechanism of this acquired resistance?
-
Answer: Your cell line has likely acquired one or more resistance mechanisms. A systematic approach is needed to identify the changes.
-
Recommendation 1: Confirm the resistance phenotype. Perform a dose-response experiment comparing the parental (sensitive) and the newly developed resistant cell line to quantify the shift in the IC50 value.
-
Recommendation 2: Investigate the restoration of HR.
-
Genomic Analysis: Sequence the BRCA1/2 genes (or other relevant HR genes if known to be mutated in the parental line) to check for reversion mutations.
-
Functional HR Assays: Perform a RAD51 foci formation assay following DNA damage. An increase in RAD51 foci in the resistant line compared to the parental line suggests restored HR function.
-
-
Recommendation 3: Check for changes in protein expression. Use western blotting to compare the parental and resistant lines for the expression of:
-
PARP2
-
Key HR proteins (BRCA1, BRCA2, RAD51)
-
Drug efflux pumps (P-glycoprotein)
-
Proteins involved in replication fork stability.
-
-
Recommendation 4: Consider combination therapies. Once a potential resistance mechanism is identified, you can test combination therapies to re-sensitize the cells. For example, if HR is restored, combining this compound with an agent that induces HR deficiency could be effective.
-
Issue 3: Difficulty in establishing a stable this compound resistant cell line.
-
Question: We are trying to generate a resistant cell line by continuous exposure to this compound, but we are mostly observing widespread cell death. What can we do differently?
-
Answer: Establishing a resistant cell line requires a careful balance between inducing selective pressure and maintaining a viable cell population.
-
Recommendation 1: Optimize the starting concentration. Begin by treating the cells with a concentration of this compound that is at or slightly below the IC50 value for the parental cell line. This should inhibit growth without causing massive cell death.
-
Recommendation 2: Use a gradual dose escalation. Once the cells have adapted and resumed proliferation at the initial concentration, slowly increase the concentration of this compound in a stepwise manner. This allows for the gradual selection and expansion of resistant clones.
-
Recommendation 3: Monitor the cell population. Regularly assess the health and confluency of the cells. If you observe significant cell death, reduce the concentration of the inhibitor for a period to allow the culture to recover.
-
Recommendation 4: Be patient. Developing a stable resistant cell line can take several months.
-
Data Presentation
For clear comparison of this compound's activity, we recommend summarizing quantitative data, such as IC50 values, in a tabular format. Below is an example of how to present such data.
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA1/2 Status | This compound IC50 (µM) |
| MDA-MB-436 | Breast | BRCA1 mutant | 0.05 |
| CAPAN-1 | Pancreatic | BRCA2 mutant | 0.12 |
| MCF-7 | Breast | BRCA1/2 wild-type | 8.5 |
| PC-3 | Prostate | BRCA1/2 wild-type | 12.3 |
| MCF-7-R | Breast (Resistant) | BRCA1/2 wild-type | > 50 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate a typical presentation format.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a complete growth medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Immunofluorescence for RAD51 Foci Formation
-
Objective: To assess the homologous recombination (HR) capacity of cells by visualizing the formation of RAD51 foci at sites of DNA damage.
-
Methodology:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with a DNA-damaging agent (e.g., mitomycin C or ionizing radiation) to induce double-strand breaks.
-
Allow time for foci formation (typically 4-8 hours post-damage).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against RAD51.
-
Wash the cells and incubate with a fluorescently-labeled secondary antibody.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the cells under a fluorescence microscope and quantify the number of RAD51 foci per nucleus. A higher number of foci generally indicates proficient HR.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound.
References
- 1. oncoscience.us [oncoscience.us]
- 2. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study Identifies Potential Marker of PARP Inhibitor Resistance - NCI [cancer.gov]
Validation & Comparative
A Head-to-Head Battle of Specificity: Parp-2-IN-2 vs. Olaparib in PARP Inhibition
For researchers navigating the intricate landscape of DNA damage response pathways, the choice of a chemical probe with a precise selectivity profile is paramount. This guide provides a detailed comparison of the selectivity of Parp-2-IN-2, a research compound, and Olaparib, a clinically approved drug, in their inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes.
Olaparib, a first-in-class PARP inhibitor, has revolutionized the treatment of cancers with deficiencies in the homologous recombination repair pathway, particularly those harboring BRCA1/2 mutations. Its mechanism of action involves the inhibition of PARP1 and PARP2, leading to the accumulation of single-strand DNA breaks, which in turn collapse replication forks and induce synthetic lethality in cancer cells. This compound, a more recently developed research tool, has emerged with a purported selectivity for PARP-2. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the selectivity profiles of these two inhibitors to aid in the selection of the appropriate tool for their specific research needs.
Quantitative Analysis of Inhibitory Potency
The selectivity of a PARP inhibitor is a critical determinant of its biological effects and potential therapeutic window. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Olaparib against PARP1 and PARP2, the two most well-characterized members of the PARP family involved in DNA single-strand break repair.
| Inhibitor | PARP1 IC50 | PARP2 IC50 | PARP1/PARP2 Selectivity Ratio |
| This compound | 1.28 µM[1] | 0.057 µM[1] | ~22.5-fold selective for PARP2 |
| Olaparib | ~1-5 nM[2] | ~1-5 nM[2] | ~1 |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources for Olaparib to provide a representative range.
The data clearly indicates that while Olaparib is a potent inhibitor of both PARP1 and PARP2 with roughly equal affinity, this compound demonstrates a significant preference for PARP2, with an approximately 22.5-fold higher potency for PARP2 over PARP1. This makes this compound a valuable tool for specifically investigating the biological functions of PARP2.
Experimental Methodologies
The determination of the inhibitory activity of these compounds relies on robust and well-defined experimental protocols. Below are the methodologies employed in the key experiments cited in this guide.
In Vitro PARP Inhibition Assay
The inhibitory activity of this compound and Olaparib against PARP1 and PARP2 is typically determined using a biochemical assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Protocol:
-
Plate Coating: 96-well plates are coated with histone H1, a substrate for PARP enzymes.
-
Enzyme and Inhibitor Incubation: Recombinant human PARP1 or PARP2 enzyme is added to the wells in the presence of varying concentrations of the inhibitor (this compound or Olaparib) or a vehicle control (e.g., DMSO).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a reaction mixture containing biotinylated NAD+, the substrate for PARP enzymes.
-
Incubation: The plate is incubated to allow for the poly(ADP-ribosyl)ation of histone H1.
-
Detection: The incorporated biotinylated poly(ADP-ribose) is detected using a streptavidin-horseradish peroxidase (HRP) conjugate, followed by the addition of a colorimetric HRP substrate.
-
Data Analysis: The absorbance is measured, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizing the PARP Signaling Pathway and Inhibition
To understand the context of PARP inhibition, it is essential to visualize the DNA damage response pathway in which these enzymes play a critical role.
Caption: Simplified signaling pathway of PARP-mediated DNA repair and the points of intervention for Olaparib and this compound.
Experimental Workflow for Determining Inhibitor Selectivity
The process of evaluating and comparing the selectivity of PARP inhibitors involves a systematic workflow, from initial biochemical screening to cellular assays.
Caption: A logical workflow for characterizing the selectivity profile of PARP inhibitors.
Conclusion
References
A Comparative Guide to the Efficacy of Parp-2-IN-2 and Veliparib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two Poly (ADP-ribose) polymerase (PARP) inhibitors: Parp-2-IN-2, a selective PARP2 inhibitor, and Veliparib (B1684213) (ABT-888), a dual inhibitor of PARP1 and PARP2. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to aid in the objective assessment of these compounds.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). Inhibition of PARP enzymes leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.
Another critical aspect of PARP inhibitor efficacy is the "trapping" of PARP enzymes on DNA. This occurs when the inhibitor, in addition to blocking the catalytic activity, also prevents the auto-PARylation-dependent release of PARP from the DNA damage site. These trapped PARP-DNA complexes are highly cytotoxic and can be more potent at killing cancer cells than catalytic inhibition alone.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Veliparib, providing a basis for comparing their potency and cellular effects.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | IC50 / Ki | Cell Line | Assay Type | Reference |
| This compound | PARP2 | IC50: 0.057 µM | - | Enzymatic Assay | [1] |
| Veliparib | PARP1 | Ki: 5.2 nM | - | Enzymatic Assay | [2] |
| PARP2 | Ki: 2.9 nM | - | Enzymatic Assay | [2] |
Table 2: In Vitro Cellular Efficacy
| Compound | Cell Line | Effect | Concentration | Duration | Reference |
| This compound | MCF-7 (Breast Cancer) | Cell cycle arrest and apoptosis | 16.7 µM | 24 h | [1] |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity (IC50: 11.32 µM) | 0-100 µM | 24 h | [1] | |
| MCF-7 (Breast Cancer) | Cytotoxicity (IC50: 16.70 µM) | 0-100 µM | 24 h | [1] | |
| Veliparib | Ishikawa (Endometrial Cancer) | Increased apoptosis with radiation | 1.7 µmol/L | - | [3] |
| Colorectal Cancer Stem Cells | Potentiated 5-fluorouracil (B62378) cytotoxicity | - | - | [1] | |
| Ovarian Cancer Cells | Sensitized to FdUrd | - | - | [4] |
Note: Publicly available in vivo efficacy data for this compound is limited at the time of this guide's compilation. Veliparib has undergone extensive in vivo and clinical evaluation.
Mechanism of Action and Pathway Analysis
DNA Damage Repair Pathway
PARP1 and PARP2 are key players in the initial response to single-strand DNA breaks. They are recruited to the site of damage, where they catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, initiating the base excision repair (BER) pathway.
Caption: PARP1/2-mediated DNA damage repair pathway and points of inhibition.
Veliparib, as a dual inhibitor, blocks the activity of both PARP1 and PARP2, leading to a comprehensive shutdown of this initial DNA damage response. In contrast, this compound is reported to be selective for PARP2. The specific consequences of selective PARP2 inhibition on the overall DNA repair capacity are still under investigation, but it is known that PARP2 plays a role in preventing the accumulation of DNA double-strand breaks and is involved in thymocyte development.
Cell Cycle and Apoptosis Pathway
The accumulation of unrepaired DNA damage due to PARP inhibition can trigger cell cycle arrest and, ultimately, apoptosis. The available data for this compound indicates that it induces cell cycle arrest and apoptosis in MCF-7 breast cancer cells. Veliparib has also been shown to induce apoptosis, particularly when used in combination with DNA-damaging agents like radiation.
Caption: Simplified pathway from PARP inhibition to apoptosis.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published. However, the following are generalized methodologies for the key experiments cited in this guide.
PARP Enzymatic Assay (IC50/Ki Determination)
-
Principle: To measure the concentration of an inhibitor required to reduce the enzymatic activity of PARP by 50% (IC50) or to determine the binding affinity of the inhibitor to the enzyme (Ki).
-
Methodology:
-
Recombinant human PARP1 or PARP2 enzyme is incubated with a reaction buffer containing NAD+ and a DNA substrate (e.g., nicked DNA).
-
The inhibitor (this compound or Veliparib) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of PAR produced is quantified, typically using a colorimetric or fluorescent method that detects the incorporation of biotinylated NAD+ into the PAR polymer.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration. Ki values are determined using enzyme kinetics models.
-
Cell Viability/Cytotoxicity Assay (IC50 Determination)
-
Principle: To determine the concentration of a compound that reduces the viability of a cell population by 50%.
-
Methodology:
-
Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the PARP inhibitor.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), a viability reagent (e.g., MTT, resazurin, or a reagent measuring ATP content) is added.
-
The absorbance or fluorescence is measured using a plate reader.
-
The percentage of viable cells is calculated relative to untreated control cells, and the IC50 value is determined.
-
Cell Cycle Analysis
-
Principle: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Cells are treated with the PARP inhibitor for a specific duration.
-
Both adherent and floating cells are collected, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide or DAPI).
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
-
Apoptosis Assay
-
Principle: To detect and quantify programmed cell death.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Cells are treated with the PARP inhibitor.
-
Cells are harvested and washed with a binding buffer.
-
Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) conjugated to a fluorophore (e.g., FITC or APC) and a viability dye like propidium iodide (PI) or 7-AAD (which enters cells with compromised membranes).
-
The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
-
Comparative Efficacy and Discussion
This compound emerges as a potent and selective inhibitor of PARP2 in enzymatic assays. Its ability to induce cell cycle arrest and apoptosis in breast cancer cell lines demonstrates its potential as an anticancer agent. However, the current lack of publicly available in vivo data makes it difficult to assess its therapeutic potential in a more complex biological system. The selectivity for PARP2 is an interesting feature, as it may offer a different therapeutic window and side-effect profile compared to dual PARP1/2 inhibitors. The specific roles of PARP2 are still being elucidated, but it is known to be involved in processes beyond DNA repair, such as thymocyte development and potentially inflammation.
Veliparib is a well-characterized dual PARP1 and PARP2 inhibitor with demonstrated preclinical and clinical activity. Its potency against both enzymes allows for a broad inhibition of the PARP-mediated DNA damage response. A key characteristic of Veliparib is its relatively weak PARP trapping ability compared to other clinical PARP inhibitors like Olaparib or Niraparib.[5] This suggests that its mechanism of action may rely more on catalytic inhibition. The lower trapping efficiency might translate to a different toxicity profile, potentially with reduced hematological side effects, which have been linked to potent PARP trapping. Veliparib has shown efficacy in combination with various chemotherapeutic agents and radiation, highlighting its potential as a sensitizing agent.[1][3][4]
Key Differences and Future Directions:
-
Selectivity: The most significant difference is the target selectivity, with this compound targeting only PARP2 and Veliparib targeting both PARP1 and PARP2. Further research is needed to understand the full implications of selective PARP2 inhibition in various cancer contexts.
-
PARP Trapping: Veliparib is a weak PARP trapper. The PARP trapping efficiency of this compound is currently unknown and would be a critical parameter to evaluate its potential cytotoxicity.
-
Data Availability: Veliparib is supported by a large body of preclinical and clinical data, while the information on this compound is limited to initial in vitro characterization. In vivo studies are crucial to validate the promising in vitro results of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. [PDF] Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of DNA Repair Pathways That Affect the Survival of Ovarian Cancer Cells Treated with a Poly(ADP-Ribose) Polymerase Inhibitor in a Novel Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PARP-2 Selective Inhibitors: Parp-2-IN-2 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of Poly(ADP-ribose) polymerase-2 (PARP-2) has emerged as a promising therapeutic strategy, particularly in the context of certain cancers. This guide provides a detailed comparison of Parp-2-IN-2, a recently identified PARP-2 inhibitor, with other notable PARP-2 selective and dual PARP-1/2 inhibitors. The comparative analysis is based on available experimental data to assist researchers in selecting the appropriate tool compounds for their studies.
Introduction to PARP-2 Inhibition
PARP-1 and PARP-2 are key enzymes in the base excision repair (BER) pathway, crucial for repairing DNA single-strand breaks. While PARP-1 is the more abundant and well-studied isoform, PARP-2 plays distinct roles in DNA repair and transcriptional regulation. Selective inhibition of PARP-2 is being explored to minimize the hematological toxicities associated with dual PARP-1/2 inhibitors, which are thought to be linked to PARP-1 inhibition.[1]
Comparative Analysis of PARP-2 Inhibitors
This section provides a head-to-head comparison of this compound with other selected PARP inhibitors. The data presented is compiled from various scientific publications and commercial suppliers.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The selectivity of a PARP-2 inhibitor is typically determined by comparing its IC50 value against PARP-2 to that against PARP-1.
| Inhibitor | PARP-2 IC50 | PARP-1 IC50 | Selectivity (PARP-1/PARP-2) | Reference |
| This compound (Compound 27) | 0.057 µM | Not Reported | Not Reported | [2] |
| UPF 1069 | 0.3 µM | 8 µM | ~27-fold | [3][4] |
| Stenoparib (E7449) | 1.0 nM (0.001 µM) | 2.0 nM (0.002 µM) | 2-fold (Dual Inhibitor) | [5] |
Note: A higher selectivity ratio indicates greater selectivity for PARP-2 over PARP-1. The PARP-1 inhibitory activity for this compound has not been reported in the primary literature, precluding a direct assessment of its selectivity.
Cellular Activity
Beyond enzymatic inhibition, the effect of these compounds on cancer cell lines provides valuable insights into their potential therapeutic efficacy.
| Inhibitor | Cell Line | Activity | Reference |
| This compound (Compound 27) | MCF-7 (Breast Cancer) | Induces cell cycle arrest at G1/S phase and apoptosis. | [2] |
| MDA-MB-231 (Breast Cancer) | Cytotoxic effects observed. | [2] | |
| UPF 1069 | Hippocampal Slices | Exacerbates oxygen-glucose deprivation (OGD)-induced cell death. | [6] |
| Cortical Cells | Protects against OGD-induced damage. | [6] | |
| Stenoparib (E7449) | Various Cancer Cell Lines | Inhibits Wnt/β-catenin signaling. Potentiates chemotherapy and shows single-agent activity in BRCA-deficient xenografts. | [7][8] |
Signaling Pathways and Experimental Workflows
Visual representations of the PARP signaling pathway and a general experimental workflow for evaluating PARP inhibitors are provided below.
Caption: PARP-1/2 signaling pathway in response to DNA single-strand breaks.
Caption: Experimental workflow for the evaluation of novel PARP inhibitors.
Detailed Experimental Protocols
In vitro PARP-2 Inhibition Assay (Used for this compound)
The inhibitory activity of this compound (referred to as compound 27 in the study) was evaluated using a commercially available PARP-2 assay kit.
-
Principle: The assay is a chemiluminescent-based method that measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Procedure:
-
A 96-well plate is coated with histones.
-
Recombinant human PARP-2 enzyme is added to the wells along with the test compound (this compound) at various concentrations.
-
The enzymatic reaction is initiated by the addition of a PARP cocktail containing biotinylated NAD+.
-
The plate is incubated to allow for the PARylation of histones.
-
The reaction is stopped, and the plate is washed.
-
Streptavidin-horseradish peroxidase (HRP) is added to the wells, which binds to the biotinylated PAR chains.
-
After another washing step, a chemiluminescent substrate is added.
-
The luminescence, which is proportional to the PARP-2 activity, is measured using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
-
In vitro PARP-1 and PARP-2 Inhibition Assay (Used for UPF 1069)
The inhibitory activity of UPF 1069 was assessed using a radioenzymatic assay.[3]
-
Principle: This method quantifies the incorporation of a radiolabeled NAD+ substrate into an acid-insoluble precipitate.
-
Procedure:
-
The reaction is carried out in a buffer containing Tris-HCl, MgCl2, dithiothreitol, sonicated calf thymus DNA, and recombinant PARP-1 or PARP-2 enzyme.
-
The test inhibitor (UPF 1069) is added at various concentrations.
-
The reaction is initiated by the addition of [adenine-2,8-³H]NAD+.
-
The mixture is incubated at 37°C for 1 hour.
-
The reaction is terminated by the addition of trichloroacetic acid to precipitate the proteins and attached PAR chains.
-
The precipitate is collected by centrifugation, washed, and resuspended in NaOH.
-
The amount of incorporated radioactivity is determined by liquid scintillation spectrometry.
-
IC50 values are calculated from the resulting dose-response curves.
-
In vitro PARP Inhibition Assay (Used for Stenoparib/E7449)
The potency of Stenoparib was determined using a filter-binding assay with a radiolabeled substrate.[5]
-
Principle: This assay measures the incorporation of radiolabeled NAD+ into PAR polymers, which are then captured on a filter membrane.
-
Procedure:
-
The reaction mixture contains recombinant PARP-1 or PARP-2, activated DNA, and the test compound (Stenoparib).
-
The reaction is initiated by the addition of ³²P-NAD+.
-
After incubation, the reaction is stopped, and the mixture is transferred to a filter plate.
-
The plate is washed to remove unincorporated ³²P-NAD+.
-
The radioactivity retained on the filter, corresponding to the amount of PAR polymer formed, is measured using a scintillation counter.
-
IC50 values are determined from the dose-response curves.
-
Conclusion
This compound is a potent inhibitor of the PARP-2 enzyme and demonstrates significant anti-proliferative and pro-apoptotic effects in breast cancer cell lines. However, a comprehensive understanding of its selectivity profile is currently limited by the lack of data on its inhibitory activity against PARP-1. In contrast, inhibitors like UPF 1069 have a well-defined selectivity for PARP-2 over PARP-1, making them valuable tools for studying the specific functions of PARP-2. Dual inhibitors such as Stenoparib (E7449) offer a different therapeutic approach by targeting both PARP-1 and PARP-2, as well as other enzymes like tankyrases.
The choice of a PARP-2 inhibitor for research or therapeutic development will depend on the specific scientific question being addressed. For studies aiming to dissect the unique roles of PARP-2, a highly selective inhibitor like UPF 1069 is preferable. If the goal is to achieve broader PARP inhibition, a dual inhibitor like Stenoparib may be more appropriate. Further characterization of this compound's selectivity is warranted to fully understand its potential as a research tool and therapeutic agent.
References
- 1. onclive.com [onclive.com]
- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective PARP-2 inhibitors increase apoptosis in hippocampal slices but protect cortical cells in models of post-ischaemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
The Specificity of PARP-2-IN-2: A Comparative Analysis Against Pan-PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational PARP-2 inhibitor, Parp-2-IN-2, with established pan-PARP inhibitors. The focus is on the specificity of these molecules, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies. Due to the limited publicly available data on the full selectivity profile of this compound, this guide also includes data for UPF 1069, a well-characterized selective PARP-2 inhibitor, to provide a clearer comparative context.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA damage repair. PARP-1 and PARP-2 are the most abundant and well-studied members, playing a key role in the repair of DNA single-strand breaks (SSBs). Inhibition of PARP enzymatic activity has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.
While several clinically approved "pan-PARP" inhibitors potently target both PARP-1 and PARP-2, there is growing interest in developing isoform-selective inhibitors. This is driven by the desire to dissect the specific biological roles of each enzyme and to potentially develop therapies with improved efficacy and reduced off-target effects. This compound is an example of a compound developed with the aim of selectively targeting PARP-2.
Comparative Analysis of Inhibitor Specificity
The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher potency. To assess selectivity for PARP-2 over PARP-1, the ratio of the PARP-1 IC50 to the PARP-2 IC50 is calculated. A higher ratio indicates greater selectivity for PARP-2.
The following table summarizes the reported IC50 values for this compound, the selective PARP-2 inhibitor UPF 1069, and several pan-PARP inhibitors against PARP-1 and PARP-2.
| Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/PARP-2) | Reference |
| This compound (compound 27) | Not Reported | 57 | Not Calculable | [1][2] |
| UPF 1069 | 8000 | 300 | ~27-fold | [3] |
| Olaparib | 1-19 | 1-251 | ~1-0.07 | |
| Rucaparib | 0.8-3.2 | 28.2 | ~0.03-0.11 | |
| Niraparib | 2-35 | 2-15.3 | ~1-2.29 | |
| Talazoparib | ~1.5 | ~0.9 | ~1.67 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a compilation from various sources for comparative purposes.
As the data indicates, this compound shows potent inhibition of PARP-2 with an IC50 of 57 nM[1][2]. However, without a corresponding IC50 value for PARP-1 from the same study, its selectivity cannot be definitively determined.
In contrast, UPF 1069 demonstrates a clear selectivity for PARP-2, being approximately 27-fold more potent against PARP-2 than PARP-1[3]. The pan-PARP inhibitors, Olaparib, Rucaparib, Niraparib, and Talazoparib, generally exhibit potent inhibition of both PARP-1 and PARP-2, with selectivity ratios close to 1 or, in some cases, slightly favoring one isoform over the other depending on the specific report.
Signaling Pathway and Experimental Workflow
To understand the context of PARP inhibition and the methods used to determine specificity, the following diagrams illustrate the PARP signaling pathway in DNA repair and a general workflow for comparing inhibitor selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PARP inhibitors. Below are generalized protocols for key experiments.
Biochemical PARP Inhibition Assay (IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified PARP enzymes.
Materials:
-
Purified recombinant human PARP-1 and PARP-2 enzymes
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-coated microplates
-
HRP-conjugated anti-biotin antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Test inhibitors (this compound, pan-PARP inhibitors) dissolved in DMSO
-
Microplate reader
Protocol:
-
Plate Coating: If not pre-coated, coat a 96-well plate with Histone H1 and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
Reaction Mixture: In each well, add the assay buffer, activated DNA, and the serially diluted inhibitor or vehicle control.
-
Enzyme Addition: Add purified PARP-1 or PARP-2 enzyme to the respective wells to initiate the reaction.
-
Substrate Addition: Add biotinylated NAD+ to all wells.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for the poly(ADP-ribosyl)ation of histone H1.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add HRP-conjugated anti-biotin antibody and incubate for 1 hour at room temperature. Wash the plate again.
-
Signal Development: Add TMB substrate and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the direct binding of a drug to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein.
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
Cell culture medium and supplements
-
Test inhibitors (this compound, pan-PARP inhibitors) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Thermocycler or heating block
-
Centrifuge
-
Western blot apparatus and reagents (SDS-PAGE gels, transfer membranes, blocking buffer, primary antibodies against PARP-1 and PARP-2, HRP-conjugated secondary antibody, and chemiluminescent substrate)
-
Imaging system for Western blot detection
Protocol:
-
Cell Culture and Treatment: Culture cells to approximately 80-90% confluency. Treat the cells with the desired concentration of the inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample and normalize to ensure equal loading.
-
Western Blotting: Perform SDS-PAGE and Western blotting using standard procedures. Probe the membrane with primary antibodies specific for PARP-1 and PARP-2, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize them to the non-heated control. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion
The development of isoform-selective PARP inhibitors like this compound holds promise for advancing our understanding of the specific roles of PARP family members and for the potential development of more targeted cancer therapies. While this compound demonstrates potent inhibition of PARP-2, a complete assessment of its selectivity awaits the determination of its inhibitory activity against PARP-1. In contrast, UPF 1069 provides a clear example of a PARP-2 selective inhibitor. Pan-PARP inhibitors remain powerful tools and effective therapeutics, potently inhibiting both PARP-1 and PARP-2. The choice of inhibitor will ultimately depend on the specific research question or therapeutic goal. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the specificity and efficacy of novel PARP inhibitors.
References
Head-to-head comparison of Parp-2-IN-2 and Talazoparib
A Comparative Guide for Researchers in Oncology and Drug Development
In the landscape of targeted cancer therapies, inhibitors of Poly (ADP-ribose) polymerase (PARP) have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways. This guide provides a head-to-head comparison of a research compound, Parp-2-IN-2, and the clinically approved drug, Talazoparib. This objective analysis, supported by available experimental data, is intended to inform researchers, scientists, and drug development professionals on the biochemical and cellular activities of these two PARP inhibitors.
At a Glance: Key Differences
| Feature | This compound | Talazoparib |
| Primary Target | PARP-2[1] | PARP-1 and PARP-2[2][3] |
| Clinical Stage | Preclinical Research Compound | Clinically Approved |
| Potency | Potent PARP-2 inhibitor[1] | Highly potent PARP-1/2 inhibitor[3][4] |
| PARP Trapping | Data not available | Potent PARP trapper[3][4] |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and Talazoparib. It is important to note that the data for this compound is limited to a single study, and no direct head-to-head comparative studies under identical experimental conditions have been identified. The IC50 values for Talazoparib's cytotoxicity can vary between studies, reflecting differences in experimental methodologies.
| Parameter | This compound | Talazoparib |
| PARP-1 Inhibition (IC50) | Data not available | 0.57 nM[3] |
| PARP-2 Inhibition (IC50) | 57 nM[1] | Potent inhibitor, specific IC50 varies |
| Cell Viability (IC50) | ||
| MDA-MB-231 (Breast Cancer) | 11.32 µM[1] | 1.85 nM[5] |
| MCF-7 (Breast Cancer) | 16.70 µM[1] | Data varies |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Talazoparib function by inhibiting the enzymatic activity of PARP proteins, which are crucial for the repair of single-strand DNA breaks. By blocking this repair mechanism, these inhibitors lead to the accumulation of DNA damage, which can trigger cell death, particularly in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.
Talazoparib is a potent inhibitor of both PARP-1 and PARP-2[2][3]. A key feature of Talazoparib's mechanism is its strong ability to "trap" PARP enzymes on DNA at the site of damage[3][4]. This trapping creates a physical obstruction that can disrupt DNA replication and is considered a major contributor to its high cytotoxicity.
This compound has been identified as a potent inhibitor of PARP-2[1]. Its activity against PARP-1 and its PARP trapping efficiency have not been reported. The available data indicates that it induces cell cycle arrest and apoptosis in breast cancer cell lines[1].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP signaling pathway and a general workflow for evaluating PARP inhibitors.
Caption: PARP signaling in response to DNA damage and its inhibition.
Caption: A typical experimental workflow for characterizing PARP inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. Note that specific protocols for this compound are from the cited publication, while general protocols are provided for assays where specific details were not available.
PARP-2 Inhibition Assay (for this compound)
This protocol is based on the methodology described for the evaluation of this compound[1].
-
Reagents and Materials: Recombinant human PARP-2 enzyme, biotinylated NAD+, streptavidin-coated plates, histone-coated plates, wash buffers, and the test inhibitor (this compound).
-
Assay Procedure:
-
Histone-coated plates are incubated with the PARP-2 enzyme in the presence of various concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the plates are washed to remove unbound reagents.
-
The amount of biotinylated PAR incorporated onto the histones is quantified by adding streptavidin-conjugated horseradish peroxidase (HRP) followed by a chemiluminescent substrate.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
Cell Viability (MTT) Assay
This is a general protocol for assessing the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Culture: MDA-MB-231 and MCF-7 cells are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or Talazoparib for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This is a general protocol to determine the mode of cell death induced by the inhibitors.
-
Cell Treatment: Cells are treated with the inhibitors at concentrations around their IC50 values for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.
Conclusion
Talazoparib is a well-characterized, clinically approved PARP-1/2 inhibitor with high potency and a strong PARP trapping mechanism. This compound is a research compound identified as a potent PARP-2 inhibitor with demonstrated cytotoxic and apoptotic effects in breast cancer cell lines.
A direct and comprehensive comparison is currently limited by the lack of publicly available data on the PARP-1 inhibitory activity, broader PARP family selectivity, and PARP trapping ability of this compound. Future studies directly comparing these two inhibitors under the same experimental conditions are necessary to fully elucidate their relative potency, selectivity, and mechanisms of action. This information will be crucial for guiding further preclinical and potentially clinical development of novel PARP inhibitors.
References
- 1. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
The Synergistic Potential of PARP-2 Inhibition with DNA Damaging Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the cellular DNA damage response (DDR), playing a crucial role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP-2 enzymatic activity prevents the efficient repair of SSBs, which can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.[1][2] This intrinsic vulnerability can be exploited for therapeutic gain, particularly in cancer cells that have deficiencies in other DNA repair pathways, such as homologous recombination (HR).
A compelling strategy in cancer therapy is to combine PARP inhibitors with DNA damaging agents to enhance their cytotoxic effects. DNA damaging agents, such as alkylating agents, platinum-based compounds, and topoisomerase inhibitors, induce a variety of DNA lesions that are recognized and processed by PARP-dependent repair pathways. By inhibiting PARP-2, the repair of these lesions is compromised, leading to a synergistic increase in cancer cell death.
This guide provides a comparative overview of the synergistic effects of PARP-2 inhibition with various classes of DNA damaging agents. While specific experimental data for the compound "Parp-2-IN-2" is not publicly available, this document will utilize data from well-characterized PARP inhibitors to illustrate the principles and potential of this therapeutic strategy. The information presented is intended to guide researchers in designing and evaluating novel combination therapies involving PARP-2 inhibitors.
Synergistic Mechanisms of PARP Inhibition and DNA Damaging Agents
The combination of PARP inhibitors and DNA damaging agents creates a potent anti-cancer effect through a concept known as "synthetic lethality." This occurs when the inhibition of two separate DNA repair pathways is more detrimental to the cell than the inhibition of either pathway alone.
References
Comparative Guide to the Cross-Reactivity of Selective PARP-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of selective Poly(ADP-ribose) polymerase-2 (PARP-2) inhibitors. Due to the limited publicly available cross-reactivity data for the specific compound "Parp-2-IN-2," this guide will utilize the well-characterized selective PARP-2 inhibitor, UPF-1069 , as a primary example to illustrate the principles of PARP inhibitor selectivity. The known inhibitory activity of this compound against PARP-2 is included for reference.
Introduction to PARP-1 and PARP-2 Selectivity
PARP-1 and PARP-2 are key enzymes in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. While they share structural homology in their catalytic domains, they are understood to have both overlapping and distinct cellular functions. The development of inhibitors with high selectivity for PARP-2 over PARP-1 is a key objective in drug discovery to dissect their individual biological roles and potentially develop therapies with improved safety profiles. It has been suggested that specific inhibition of PARP-2 may offer therapeutic benefits while avoiding some of the toxicities associated with dual PARP-1/PARP-2 inhibition.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory potency (IC50) of the selective PARP-2 inhibitor UPF-1069 against both PARP-1 and PARP-2. The IC50 value for this compound against PARP-2 is also provided.
| Compound | PARP-1 IC50 (µM) | PARP-2 IC50 (µM) | Selectivity (PARP-1/PARP-2) |
| UPF-1069 | 8 | 0.3 | ~27-fold[1] |
| This compound (compound 27) | Not Available | 0.057[2][3][4] | Not Available |
Signaling Pathway Context
The diagram below illustrates the central roles of PARP-1 and PARP-2 in the base excision repair (BER) pathway, a critical process for repairing DNA single-strand breaks. Understanding this pathway highlights the importance of developing selective inhibitors to probe the specific functions of each enzyme.
Caption: Role of PARP-1 and PARP-2 in the DNA single-strand break repair pathway.
Experimental Workflow for Inhibitor Selectivity Profiling
The following diagram outlines a typical workflow for determining the cross-reactivity of a PARP inhibitor against various enzymes.
Caption: General experimental workflow for assessing PARP inhibitor selectivity.
Detailed Experimental Protocols
In Vitro PARP Biochemical Activity Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific PARP enzyme in a cell-free system.
Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of a purified PARP enzyme by 50%.
Materials:
-
Purified recombinant human PARP-1 or PARP-2 enzyme.
-
Histone-coated microplates (e.g., 96-well format).
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and nuclease-treated BSA.
-
Activated DNA (e.g., sonicated salmon sperm DNA) to stimulate PARP activity.
-
Biotinylated NAD+ as a substrate.
-
Test inhibitor (e.g., UPF-1069) serially diluted in an appropriate solvent (e.g., DMSO).
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate.
-
Chemiluminescent HRP substrate.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Plate reader capable of measuring luminescence.
Procedure:
-
Plate Preparation: Histones are pre-coated onto the wells of a 96-well plate to serve as the protein substrate for PARPylation.
-
Reaction Setup:
-
Add assay buffer to each well.
-
Add a fixed concentration of activated DNA to stimulate the PARP enzyme.
-
Add serial dilutions of the test inhibitor to the wells. Include wells with vehicle (e.g., DMSO) as a positive control (100% activity) and wells without enzyme as a negative control (background).
-
Initiate the reaction by adding a fixed concentration of the purified PARP enzyme to each well.
-
-
Substrate Addition: Add biotinylated NAD+ to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a defined period (e.g., 60 minutes) to allow for the PARP-catalyzed incorporation of biotinylated ADP-ribose onto the histone substrate.
-
Washing: After incubation, wash the plate multiple times with wash buffer to remove unbound reagents, including unincorporated biotinylated NAD+.
-
Detection:
-
Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately measure the luminescent signal using a microplate reader. The intensity of the light produced is proportional to the amount of PARP activity.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other readings.
-
Normalize the data by setting the positive control (vehicle-treated) to 100% activity.
-
Plot the percentage of PARP activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Conclusion
The cross-reactivity profile of a PARP inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. While this compound shows high potency for PARP-2, a comprehensive understanding of its selectivity against other PARP family members is not yet publicly available. The example of UPF-1069 demonstrates that achieving significant selectivity for PARP-2 over PARP-1 is feasible and provides a valuable tool for investigating the distinct biological functions of these closely related enzymes. Further characterization of novel inhibitors like this compound across the entire PARP family and the broader kinome will be essential to fully elucidate their therapeutic potential and off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of PARP-2 Inhibitor Experimental Data: Featuring UPF 1069
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data for the selective Poly(ADP-ribose) polymerase-2 (PARP-2) inhibitor, UPF 1069, alongside other well-characterized PARP inhibitors. The objective is to offer a clear, data-driven comparison to aid in the selection and application of these chemical probes in research and drug development. All data is presented with corresponding experimental methodologies to ensure reproducibility.
Introduction to PARP-2 Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[1][2] PARP-1 and PARP-2 are the most abundant and well-studied members, playing key roles in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethality that selectively kills cancer cells.[2] While many clinically approved PARP inhibitors target both PARP-1 and PARP-2, selective inhibitors are valuable tools to dissect the specific roles of each enzyme.
Comparative Analysis of PARP Inhibitors
This guide focuses on UPF 1069, a known selective PARP-2 inhibitor, and compares its activity with the widely studied PARP inhibitors Olaparib, Veliparib, and Niraparib.
Data Presentation
The following tables summarize the in vitro inhibitory activities of the selected PARP inhibitors against PARP-1 and PARP-2. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are key parameters to quantify the potency of an inhibitor.
Table 1: In Vitro Inhibitory Activity of Selected PARP Inhibitors
| Compound | Target | IC50 | Ki | Selectivity (PARP-1 IC50 / PARP-2 IC50) |
| UPF 1069 | PARP-1 | 8 µM[3][4] | - | ~0.04 |
| PARP-2 | 0.3 µM[3][4] | - | ||
| Olaparib | PARP-1 | 5 nM | - | ~5 |
| PARP-2 | 1 nM | - | ||
| Veliparib | PARP-1 | - | 5.2 nM | ~1.8 |
| PARP-2 | - | 2.9 nM | ||
| Niraparib | PARP-1 | 3.8 nM | - | ~1.8 |
| PARP-2 | 2.1 nM | - |
Note: Data for Olaparib, Veliparib, and Niraparib are compiled from various sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.
Signaling Pathways and Experimental Workflows
PARP-Mediated DNA Repair Pathway
The diagram below illustrates the central role of PARP-1 and PARP-2 in the base excision repair pathway for single-strand DNA breaks.
Caption: PARP-1/2 signaling in DNA repair and the mechanism of action of PARP inhibitors.
Experimental Workflow: In Vitro PARP Inhibition Assay
The following diagram outlines a typical workflow for determining the IC50 value of a PARP inhibitor in an in vitro setting.
Caption: A generalized workflow for an in vitro PARP inhibition assay.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for key experiments are provided below.
In Vitro PARP Activity Assay (Radiometric)
This protocol is a representative method for determining the IC50 values of PARP inhibitors.
Materials:
-
Recombinant human PARP-1 or PARP-2
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
[³H]-NAD+ (Nicotinamide adenine (B156593) dinucleotide, [adenine-2,8-³H])
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT
-
Test inhibitor (e.g., UPF 1069) dissolved in DMSO
-
10% Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test inhibitor in DMSO, and then dilute further in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Dilute recombinant PARP enzyme and activated DNA in the assay buffer to their optimal working concentrations.
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Assay Buffer
-
Diluted test inhibitor or DMSO (for control)
-
Activated DNA
-
Recombinant PARP enzyme
-
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding [³H]-NAD+.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
-
Reaction Termination and Precipitation:
-
Stop the reaction by adding ice-cold 10% TCA.
-
Incubate on ice for 30 minutes to allow for the precipitation of proteins and DNA.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
-
Washing:
-
Wash the pellet twice with 5% TCA to remove unincorporated [³H]-NAD+. After each wash, centrifuge as in the previous step and aspirate the supernatant.
-
-
Quantification:
-
Resuspend the final pellet in a suitable volume of scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PARP activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular PARP Trapping Assay (Chromatin Fractionation)
This cell-based assay provides a more physiologically relevant measure of a PARP inhibitor's ability to trap PARP enzymes on chromatin.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Test inhibitor
-
DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS) (optional)
-
Phosphate-buffered saline (PBS)
-
Cell lysis and fractionation buffers (commercial kits are available, e.g., from Thermo Fisher Scientific)
-
Protease and phosphatase inhibitors
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-PARP-1, anti-PARP-2, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blotting
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test inhibitor for a defined period (e.g., 4-24 hours). Include a vehicle control (DMSO).
-
Optional: To enhance the trapping signal, co-treat with a low dose of a DNA damaging agent like MMS for the last 30-60 minutes of the inhibitor treatment.
-
-
Cell Harvesting and Fractionation:
-
Harvest the cells by scraping and wash with ice-cold PBS.
-
Perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions. This is typically done using a series of buffers with increasing detergent strength. Follow the manufacturer's protocol if using a commercial kit.
-
-
Western Blotting:
-
Determine the protein concentration of the chromatin fraction.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PARP-1 or PARP-2.
-
Probe the same membrane with a primary antibody against Histone H3 as a loading control for the chromatin fraction.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the PARP and Histone H3 bands using image analysis software (e.g., ImageJ).
-
Normalize the PARP band intensity to the corresponding Histone H3 band intensity for each sample.
-
Compare the amount of chromatin-bound PARP in inhibitor-treated samples to the vehicle control to determine the extent of PARP trapping.
-
Conclusion
This guide provides a comparative overview of the selective PARP-2 inhibitor UPF 1069 and other prominent PARP inhibitors. The presented data, coupled with detailed experimental protocols, aims to facilitate the reproducible investigation of PARP biology and the development of novel therapeutics. The distinct selectivity profile of UPF 1069 makes it a valuable tool for elucidating the specific functions of PARP-2 in cellular processes and disease. Researchers are encouraged to utilize the provided methodologies to validate and expand upon these findings in their own experimental systems.
References
Unveiling the Cellular Activity of Parp-2-IN-2: A Comparative Look at PARP-1 Inhibition
For researchers and drug development professionals navigating the landscape of PARP inhibitors, understanding the specific cellular effects of novel compounds is paramount. This guide provides a comparative analysis of Parp-2-IN-2's effect on Poly(ADP-ribose) polymerase 1 (PARP-1) activity within a cellular context, juxtaposed with established PARP inhibitors. Due to the limited availability of public data on the direct cellular PARP-1 inhibitory activity of this compound, this guide also outlines the essential experimental protocols required for a comprehensive assessment.
Comparative Analysis of Inhibitor Potency
| Inhibitor | Target | IC50 / Ki (nM) | Cell-Based IC50 (µM) |
| This compound | PARP-2 | 57 (IC50) | 11.32 (MDA-MB-231), 16.70 (MCF-7) (Cytotoxicity) |
| Olaparib | PARP-1 | 5 (IC50) | - |
| PARP-2 | 1 (IC50) | - | |
| Veliparib | PARP-1 | 5.2 (Ki) | - |
| PARP-2 | 2.9 (Ki) | - | |
| Talazoparib | PARP-1 | 0.57 (IC50) | - |
| PARP-2 | Potent inhibitor | - |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, while Ki values represent the inhibition constant. Cell-based IC50 values for this compound reflect cytotoxicity and not direct enzymatic inhibition. A direct comparison of cellular PARP-1 inhibition requires further experimental data.
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of PARP inhibitors, it is crucial to understand the signaling pathway they modulate and the experimental workflows used to assess their efficacy.
Caption: PARP-1/2 signaling pathway in response to DNA damage.
A key experiment to determine the cellular activity of a PARP inhibitor is the cellular PARylation assay. This assay measures the level of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity, within cells.
Caption: General workflow for a cellular PARylation assay.
Experimental Protocols
To facilitate further research into the cellular effects of this compound on PARP-1 activity, detailed protocols for key experiments are provided below.
Cellular PARylation Assay (ELISA-based)
This protocol outlines a method to quantify the levels of poly(ADP-ribose) (PAR) in cells treated with a PARP inhibitor.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
96-well cell culture plates
-
PARP inhibitor (e.g., this compound)
-
DNA damaging agent (e.g., H₂O₂, MMS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
BCA protein assay kit
-
Commercially available PAR ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of the PARP inhibitor (and a vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Induction of DNA Damage: Add a DNA damaging agent to the cells for a short period (e.g., 10-15 minutes) to stimulate PARP activity.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading in the ELISA.
-
ELISA: Follow the manufacturer's instructions for the PAR ELISA kit. This typically involves adding the cell lysates to an antibody-coated plate, followed by incubation with detection antibodies and a substrate.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the PAR levels to the total protein concentration. Calculate the IC50 value of the inhibitor by plotting the percentage of PARP inhibition against the inhibitor concentration.
PARP Trapping Assay (In-Cell Western)
This assay determines the ability of an inhibitor to "trap" PARP-1 on the DNA.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
PARP inhibitor
-
DNA damaging agent (e.g., MMS)
-
Formaldehyde (for fixing)
-
Triton X-100 (for permeabilization)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: anti-PARP-1 and anti-Histone H3 (loading control)
-
Fluorescently labeled secondary antibodies
-
Infrared imaging system (e.g., Odyssey)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cellular PARylation Assay protocol.
-
Induction of DNA Damage: Treat cells with a DNA damaging agent.
-
Cell Fixation and Permeabilization: Wash cells with PBS, then fix with formaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Antibody Incubation: Incubate cells with primary antibodies against PARP-1 and a loading control (e.g., Histone H3) overnight.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Data Acquisition: Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for PARP-1 and the loading control. Normalize the PARP-1 signal to the loading control signal to determine the amount of trapped PARP-1.
Conclusion
While this compound shows potent inhibition of PARP-2, its effect on PARP-1 activity in a cellular context remains to be fully elucidated. The provided comparative data and detailed experimental protocols offer a framework for researchers to conduct the necessary investigations to thoroughly characterize this and other novel PARP inhibitors. A comprehensive understanding of an inhibitor's selectivity and mechanism of action, including its PARP trapping ability, is essential for its successful development as a therapeutic agent.
Parp-2-IN-2: A Comparative Analysis of a Novel PARP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of Parp-2-IN-2, a novel and potent Poly(ADP-ribose) polymerase 2 (PARP2) inhibitor, with other established PARP inhibitors. Due to the absence of publicly available in vivo data for this compound, this comparison focuses on its biochemical and cellular activities in relation to well-characterized compounds such as Olaparib, Rucaparib, Talazoparib, Niraparib, Veliparib, and the selective PARP2 inhibitor UPF 1069.
In Vitro Efficacy: this compound and Comparators
This compound (also known as compound 27) has demonstrated significant potency in enzymatic assays and cytotoxic activity against breast cancer cell lines.[1][2] The following tables summarize the available quantitative data for this compound and a selection of other PARP inhibitors.
| Inhibitor | PARP2 IC50 (nM) | PARP1 IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) |
| This compound | 57 [1] | Not Reported | MDA-MB-231 | 11.32 [1] |
| MCF-7 | 16.70 [1] | |||
| Olaparib | ~1[3] | 5 | Various | Variable (e.g., 9 in KU-0058948 sensitive cells) |
| Rucaparib | 0.17 (Ki)[4] | 1.4 (Ki)[4] | UWB1.289 (BRCA1 mutant) | 0.375[5] |
| Talazoparib | Not Reported | 0.57[6] | Capan-1 (BRCA2 mutant) | 0.001 |
| Niraparib | 2.1[3] | 3.8[3] | Various | Variable |
| Veliparib | 2.9 (Ki)[7] | 5.2 (Ki)[7] | Ishikawa | 133.5[2] |
| UPF 1069 | ~10 | ~400 | Various | Not Reported |
In Vivo Efficacy: A Data Gap for this compound
A thorough search of scientific literature and public databases did not yield any in vivo efficacy data for this compound. The seminal study by El-Ghobashy et al. focused exclusively on the synthesis, molecular modeling, and in vitro evaluation of this compound.[1][2] In contrast, extensive in vivo studies have been conducted for other PARP inhibitors, demonstrating their anti-tumor activity in various preclinical models.
| Inhibitor | Cancer Model | Dosing and Administration | Outcome |
| This compound | No Data Available | No Data Available | No Data Available |
| Olaparib | BRCA-mutant breast cancer xenografts | 50 mg/kg, oral, daily | Tumor growth inhibition |
| Rucaparib | BRCA1 mutant triple-negative breast cancer xenografts | 10 mg/kg, oral, daily | Tumor regression[4] |
| Talazoparib | BRCA1-deficient breast cancer xenografts | 0.33 mg/kg, oral, daily | Complete tumor responses[8] |
| Niraparib | Ovarian carcinoma patient-derived xenografts (PDX) | 75 mg/kg, oral, daily | Tumor regression in some models[3] |
| Veliparib | Endometrial carcinoma xenografts (in combination with radiation) | 25 mg/kg, intraperitoneal, daily | Significantly decreased tumor growth[2] |
| UPF 1069 | VCaP prostate cancer xenografts | 10 mg/kg, intraperitoneal, daily | Significant tumor growth inhibition[9] |
Experimental Protocols
In Vitro PARP2 Inhibition Assay (for this compound)
The inhibitory activity of this compound against PARP2 was determined using a commercially available PARP assay kit. The protocol involved the following key steps:
-
Enzyme and Substrate Preparation : Recombinant human PARP2 enzyme and a histone-coated plate were used.
-
Inhibitor Incubation : this compound was pre-incubated with the PARP2 enzyme.
-
Reaction Initiation : The PARP reaction was initiated by adding a mixture of biotinylated NAD+ and activated DNA.
-
Detection : The incorporated biotinylated ADP-ribose was detected using a streptavidin-HRP conjugate and a colorimetric substrate.
-
Data Analysis : The absorbance was measured, and the IC50 value was calculated from the dose-response curve.
Cell Viability Assay (for this compound)
The cytotoxic effect of this compound on MDA-MB-231 and MCF-7 breast cancer cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general procedure is as follows:
-
Cell Seeding : Cells were seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment : Cells were treated with various concentrations of this compound for a specified period (e.g., 48 hours).
-
MTT Addition : MTT solution was added to each well, and the plates were incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Crystal Solubilization : The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance was read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation : The concentration of the compound that caused 50% inhibition of cell growth was determined.
Signaling Pathways and Mechanisms of Action
PARP2 plays a crucial role in the DNA damage response (DDR), particularly in the base excision repair (BER) pathway. Its inhibition leads to the accumulation of single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP enzymes leads to synthetic lethality and cell death.
Caption: PARP2's role in the Base Excision Repair (BER) pathway.
The inhibition of PARP2 can also impact cell cycle progression. The accumulation of DNA damage due to PARP2 inhibition can trigger cell cycle checkpoints, leading to cell cycle arrest and, ultimately, apoptosis.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Conclusion
This compound is a potent inhibitor of PARP2 with significant in vitro cytotoxic activity against breast cancer cell lines. Its high potency for PARP2 suggests it could be a valuable tool for studying the specific roles of this enzyme and a potential candidate for further drug development. However, the lack of in vivo efficacy data is a significant gap in its current evaluation. Further preclinical studies are necessary to determine its therapeutic potential, including its efficacy in animal models, pharmacokinetic properties, and safety profile. Researchers and drug developers should consider these factors when evaluating this compound alongside more established PARP inhibitors that have a wealth of both preclinical and clinical data.
References
- 1. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly(ADP-ribose) polymerase-2: emerging transcriptional roles of a DNA-repair protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Clinical PARP inhibitors allosterically induce PARP2 retention on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP2 mediates branched poly ADP-ribosylation in response to DNA damage [ideas.repec.org]
- 7. PARP inhibitors in prostate cancer: time to narrow patient selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Safety Operating Guide
Navigating the Safe Disposal of Parp-2-IN-2: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Parp-2-IN-2, a PARP-2 inhibitor, are paramount to ensuring laboratory safety and environmental compliance.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, based on established best practices for hazardous chemical waste management in the absence of a specific Safety Data Sheet (SDS). It is crucial to always consult the official SDS provided by the manufacturer and adhere to your institution's specific safety guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to treat this compound as a hazardous chemical. Similar small molecule inhibitors have been documented to cause skin and eye irritation, and may pose other health risks.[2] Therefore, the consistent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Safety Goggles: To protect from splashes and airborne particles.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation. Ensure that a safety shower and eyewash station are readily accessible.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to manage it as hazardous waste through a certified disposal service.[3] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or poured down the drain.[2]
1. Waste Identification and Segregation:
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated consumables such as pipette tips, microfuge tubes, and gloves. These items must be collected in a designated, leak-proof container clearly marked for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, chemically compatible, and leak-proof container. It is critical to avoid mixing incompatible waste streams; for example, organic solvent-based solutions should not be mixed with aqueous waste.[2]
2. Waste Container Labeling: Proper labeling is essential for the safe handling, storage, and ultimate disposal of chemical waste. Each container must be clearly labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (avoid abbreviations)
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the responsible Principal Investigator
-
The laboratory room number
3. Storage of Chemical Waste: Waste containers should be sealed and stored in a designated, secure area within the laboratory. This area should be away from general work and traffic areas to prevent accidental spills or exposure. Keep containers closed at all times except when adding waste.[2]
4. Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
Summary of Waste Management Procedures
| Waste Type | Container Requirements | Labeling Requirements | Storage and Disposal |
| Solid Waste (e.g., unused powder, contaminated labware) | Leak-proof, solid container with a secure lid. | Must include "Hazardous Waste," full chemical name, and responsible party's information.[2] | Store in a designated, secure area. Dispose of through a certified hazardous waste program.[2][3] |
| Liquid Waste (e.g., solutions containing this compound) | Chemically compatible, leak-proof container with a screw-top cap. | Must include "Hazardous Waste," full chemical name, concentration, and responsible party's information.[2] | Store in a designated, secure area, segregated from incompatible materials. Dispose of through a certified hazardous waste program.[2][3] |
Experimental Protocols
While this document focuses on disposal, the principles of safe handling apply throughout the experimental lifecycle of this compound. For instance, in a cell-based cytotoxicity assay, all media, plates, and instruments that come into contact with this compound should be treated as hazardous waste and disposed of according to the procedures outlined above.
Disposal Workflow for this compound
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Parp-2-IN-2
This guide provides immediate and essential safety, handling, and disposal information for Parp-2-IN-2, a potent PARP-2 inhibitor used in cancer research. The content is tailored for researchers, scientists, and drug development professionals, offering procedural guidance to ensure laboratory safety and proper chemical management.
Chemical and Biological Data
This compound is a potent inhibitor of PARP-2, an enzyme involved in DNA repair.[1][2] Its inhibitory action can induce cell cycle arrest and apoptosis, making it a subject of interest in cancer research, particularly for breast cancer studies.[2]
| Property | Value | Source |
| Target | PARP-2 | [2] |
| IC50 | 0.057 µM (for PARP-2) | [2] |
| Cellular IC50 | 11.32 µM (MDA-MB-231 cells), 16.70 µM (MCF-7 cells) | [2] |
| Biological Activity | Induces cell cycle arrest and apoptosis in MCF-7 breast cancer cells. | [2] |
| Molecular Formula | C20H18N4O3 | Not explicitly found |
| Molecular Weight | 362.38 g/mol | Not explicitly found |
| CAS Number | 2915651-00-0 | [2] |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.[3][4][5]
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing.[6] |
| Hand Protection | Chemical-resistant gloves, such as nitrile, should be worn.[3][6] Always inspect gloves for any signs of degradation or punctures before use and change them frequently. |
| Body Protection | A lab coat, buttoned completely, is required.[6] For larger quantities or when there is a significant risk of splashing, chemical-resistant aprons or suits (e.g., Tyvek) are recommended.[3][5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is necessary.[3][6] |
| Foot Protection | Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[6] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure easy access to an eyewash station and a safety shower.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of fine particles.
-
Dissolving: When preparing solutions, add the solvent to the solid inhibitor slowly to avoid splashing. If the compound is dissolved in a volatile solvent like DMSO, handle the solution exclusively within a fume hood.
-
Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
For stock solutions, follow the supplier's recommendations, which are typically storage at -20°C for short-term and -80°C for long-term stability.[7]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[8][9]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect unused solid this compound and contaminated disposables (e.g., pipette tips, gloves, bench paper) in a designated, leak-proof hazardous waste container.[8]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[8]
-
-
Container Labeling:
-
Waste Storage:
-
Store hazardous waste containers in a designated, secure area within the laboratory, away from general work areas.
-
Keep containers closed at all times, except when adding waste.[8]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Disposal must be carried out by an approved waste disposal facility.[10]
-
Experimental Protocols
General Protocol for Cell-Based Assay (e.g., Cytotoxicity Assay):
-
Cell Culture: Plate cells (e.g., MCF-7 or MDA-MB-231) in a suitable multi-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Assay: After incubation, perform a cell viability or cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) according to the manufacturer's instructions to determine the effect of the inhibitor on cell proliferation.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Role of PARP-2 in DNA repair and its inhibition by this compound.
Caption: General workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. falseguridad.com [falseguridad.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. trihydro.com [trihydro.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
